4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-fluoro-3-methylphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-8-11(4-7-13(9)14)10-2-5-12(15)6-3-10/h2-8,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHYNFUGKOXMGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70613464 | |
| Record name | 4'-Fluoro-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70613464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64465-60-7 | |
| Record name | 4'-Fluoro-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70613464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol
Executive Summary and Introduction
4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol (CAS No. 64465-60-7) is a substituted biphenyl phenol that serves as a crucial intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors.[1] Its structure, featuring a fluorinated ring and a phenolic hydroxyl group, imparts a unique combination of properties that are critical for its application. The fluorine atom can enhance metabolic stability and binding affinity, while the phenolic group provides a handle for further chemical modification and influences solubility and acidity.
This guide provides a comprehensive analysis of the core physical and chemical properties of this compound. As scientists in drug development, a thorough understanding of these characteristics is not merely academic; it is fundamental to predicting a molecule's behavior in both chemical reactions and biological systems. This document moves beyond a simple recitation of data, offering insights into the causal relationships between the molecular structure and its macroscopic properties, detailing validated protocols for their measurement, and providing a framework for quality control.
Core Physicochemical Properties
The utility of this compound in a research or development setting is dictated by its fundamental physicochemical parameters. While extensive experimental data for this specific compound is not widely published, we can infer many properties from its structure and through analysis of similar compounds.
Table 1: Summary of Key Physical Properties
| Property | Value | Source / Method | Significance in Drug Development |
| CAS Number | 64465-60-7 | Echemi[1] | Unique chemical identifier for tracking and regulation. |
| Molecular Formula | C₁₃H₁₁FO | Echemi[1] | Confirms elemental composition. |
| Molecular Weight | 202.22 g/mol | Echemi[1] | Essential for stoichiometric calculations and formulation. |
| Physical State | Solid (Predicted) | Structural Analysis | Impacts handling, storage, and formulation (e.g., tablet vs. solution). |
| Melting Point | Not available | N/A | Key indicator of purity; affects manufacturing processes. |
| Boiling Point | Not available | N/A | Relevant for purification by distillation, though likely high. |
| Aqueous Solubility | Very Low (Predicted) | Structural Analysis | Critical for bioavailability and formulation of oral or injectable drugs. |
| Organic Solubility | Good (Predicted) | Structural Analysis | Important for synthetic workup, purification, and analytical methods. |
| pKa (Phenolic OH) | ~9-10 (Estimated) | Analog Comparison | Governs ionization state at physiological pH, affecting absorption and receptor interaction. |
Melting Point: A Sentinel of Purity
The melting point is one of the most critical and easily measured indicators of a compound's purity. A sharp, well-defined melting range (typically < 1°C) is indicative of high purity. Conversely, a broad or depressed melting range suggests the presence of impurities, which can interfere with subsequent synthetic steps or biological assays.
-
Sample Preparation: Finely powder a small amount of the dry compound. Tightly pack the powder into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement:
-
Heat the apparatus rapidly to about 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
-
Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow.
Solubility Profile: The Gateway to Bioavailability
The solubility of an active pharmaceutical ingredient (API) or intermediate is paramount. The structure of this compound, with its large, hydrophobic biphenyl core, suggests very low solubility in aqueous media. The single polar hydroxyl group is insufficient to overcome the lipophilicity of the carbon-rich scaffold. However, it is expected to be readily soluble in common organic solvents like methanol, ethanol, acetone, and ethyl acetate.
The industry-standard shake-flask method (OECD Guideline 105) provides definitive thermodynamic solubility data.
Caption: Workflow for determining thermodynamic aqueous solubility.
Acidity (pKa): The Influence of pH
The phenolic hydroxyl group is the primary acidic site. Its pKa value is crucial for predicting the compound's charge state in different environments. At a pH below its pKa, the compound will be predominantly in its neutral, protonated form (-OH). At a pH above its pKa, it will exist as the deprotonated, anionic phenoxide (-O⁻). This equilibrium profoundly impacts membrane permeability, solubility, and interactions with biological targets. The pKa of phenol is ~10; substitution on the ring will modulate this value, but it is expected to remain in the 9-10 range.
Spectroscopic and Spectrometric Profile
Spectroscopic data is the fingerprint of a molecule, essential for unambiguous structural confirmation and routine quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.
Table 2: Predicted ¹H NMR Signals (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5-7.2 | Multiplet | ~5H | Aromatic Protons (C₆H₄, C₆H₂) | Aromatic protons on both rings will appear in this region. The fluorine atom will cause complex splitting (coupling). |
| ~7.0-6.8 | Multiplet | ~2H | Aromatic Protons (C₆H₄OH) | Protons ortho to the -OH group are typically shifted slightly upfield. |
| ~5.0-6.0 | Broad Singlet | 1H | Phenolic -OH | The chemical shift is variable and concentration-dependent. The signal will disappear upon D₂O exchange. |
| ~2.3 | Singlet | 3H | Methyl (-CH₃) | A singlet is expected as there are no adjacent protons. |
¹³C NMR Spectroscopy: A total of 13 distinct signals would be expected in the broadband-decoupled ¹³C NMR spectrum, corresponding to the 13 unique carbon atoms in the molecule. The carbon directly bonded to the fluorine atom will appear as a doublet due to ¹³C-¹⁹F coupling.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
Table 3: Key Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3600-3200 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl |
| 3100-3000 | Medium | C-H Stretch | Aromatic |
| 1610-1580 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1250-1150 | Strong | C-F Stretch | Aryl-Fluoride |
| 1260-1180 | Strong | C-O Stretch | Phenol |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation patterns, further confirming its identity. For this compound, the expected molecular ion peak ([M]⁺) in an electron ionization (EI) experiment would be at an m/z ratio of approximately 202.0794, corresponding to its exact mass.[1]
Context: Synthesis and Potential Impurities
Understanding the synthetic route is crucial for anticipating potential impurities that could affect physical property measurements. A common and efficient method for synthesizing substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction.[2]
Caption: A plausible Suzuki-Miyaura coupling route for synthesis.
Potential Impurities and Their Impact:
-
Starting Materials: Unreacted 4-bromophenol or the boronic acid can remain, which would depress and broaden the melting point.
-
Homocoupling Products: Biphenyls formed from the coupling of two identical starting molecules (e.g., 4,4'-dihydroxybiphenyl) can be difficult to separate and will impact purity assessments.
-
Solvent Residues: Residual solvents from the reaction or purification (e.g., toluene, dioxane) can be present and are typically identified by ¹H NMR.
Safety and Handling
As a laboratory chemical, this compound requires careful handling to minimize exposure.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.[3] Do not eat, drink, or smoke in the handling area.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3][4]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
References
- BenchChem. (n.d.). 4-Fluoro-4'-methyl-1,1'-biphenyl | 72093-43-7.
- Echemi. (n.d.). This compound.
- PubChem. (n.d.). 4-Fluoro-4'-methyl-1,1'-biphenyl | C13H11F | CID 9964281. National Institutes of Health.
- MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
- Sigma-Aldrich. (n.d.). 4-Fluoro-4'-methyl-1,1'-biphenyl | 72093-43-7.
- Sigma-Aldrich. (n.d.). 4-Fluorobiphenyl 95 324-74-3.
- PubChem. (n.d.). 4'-Fluoro-3-methyl[1,1'-biphenyl]-4-carboxaldehyde | C14H11FO | CID 172566207. National Institutes of Health.
- ChemicalBook. (n.d.). 4-Fluoro-1,1'-biphenyl(324-74-3) 1H NMR spectrum.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- National Institutes of Health. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies.
- Apollo Scientific. (n.d.). 4-Fluoro-3-methyl-5-(trifluoromethyl)phenol.
- Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I).
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). 4 - SAFETY DATA SHEET.
- Manufacturing Insights. (n.d.). The Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol. Retrieved from example.
- Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- MDPI. (n.d.). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties.
- Sigma-Aldrich. (n.d.). Biphenyl = 99 92-52-4.
- BLDpharm. (n.d.). 2815131-86-1|(3'-Fluoro-4-methyl-[1,1'-biphenyl]-3-yl)methanol.
- PubChem. (n.d.). 4-Fluorobiphenyl | C12H9F | CID 9461. National Institutes of Health.
- Cenmed. (n.d.). 4 Fluoro 4 Methyl 1,1 Biphenyl.
- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
- YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra.
- University of Colorado Boulder. (n.d.). IR NMR Chart New.
Sources
4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol chemical properties
An In-Depth Technical Guide to the Chemical Properties of 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of this compound, a fluorinated biphenyl derivative of significant interest in medicinal chemistry and materials science. The biphenyl scaffold is a privileged structure in drug discovery, and the strategic incorporation of fluoro and methyl groups can profoundly influence a molecule's metabolic stability, binding affinity, and overall bioactivity.[1][2] This document details the compound's physicochemical properties, provides a validated protocol for its synthesis via Suzuki-Miyaura coupling, outlines its spectroscopic signature for structural confirmation, discusses its chemical reactivity and derivatization potential, and explores its applications as a key building block. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.
Molecular Identity and Physicochemical Profile
This compound is a biaryl compound distinguished by a hydroxyl group, a fluorine atom, and a methyl group positioned on the two phenyl rings. These features make it an attractive intermediate for creating more complex molecules with tailored properties.[3]
Table 1: Core Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | ECHEMI |
| Synonyms | 4-(4-Fluoro-3-methylphenyl)phenol; 4-Fluoro-4'-hydroxy-3-methylbiphenyl | [3] |
| CAS Number | 64465-60-7 | [3] |
| Molecular Formula | C₁₃H₁₁FO | [3] |
| Molecular Weight | 202.22 g/mol | [3] |
| Exact Mass | 202.079393132 Da |[3] |
Physicochemical Properties:
-
Physical State: While specific data for this exact compound is not widely published, analogous substituted biphenyls are typically crystalline solids at room temperature. Experimental verification is recommended.
-
Solubility: Based on its structure, the compound is predicted to have very low solubility in water but good solubility in common organic solvents such as methanol, ethanol, acetone, ethyl acetate, and dichloromethane.[4]
-
Melting Point: The melting point has not been definitively reported in the reviewed literature. For comparison, the related compound 4-fluoro-1,1'-biphenyl has a melting point of 72-75 °C.[5]
Synthesis and Purification: A Validated Approach
The construction of the biaryl bond is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the preeminent method due to its mild reaction conditions, high functional group tolerance, and consistently high yields.[6][7]
Causality in Synthesis Design: The Suzuki-Miyaura reaction is chosen for its robustness and versatility.[2] It involves the coupling of an organoboron species (a boronic acid or ester) with an organohalide. The base (e.g., K₂CO₃) is crucial as it activates the boronic acid, facilitating the transmetalation step with the palladium catalyst, which is the rate-determining step in many catalytic cycles.[8] A mixed solvent system, such as toluene and water, is often used to dissolve both the organic reactants and the inorganic base.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a self-validating system, incorporating in-process checks and rigorous final characterization.
-
Reaction Setup:
-
To a flame-dried round-bottom flask or pressure tube, add (4-fluoro-3-methylphenyl)boronic acid (1.0 eq), 4-bromophenol (1.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).
-
Add a degassed 4:1 mixture of toluene and water. The solvent should be degassed to remove dissolved oxygen.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (4-bromophenol) is consumed (typically 8-16 hours).
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. The multiple extractions ensure complete recovery of the product.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Combine the pure fractions (as identified by TLC) and concentrate to yield this compound as a solid or semi-solid.
-
Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.
-
Spectroscopic Elucidation
Structural confirmation relies on a combination of spectroscopic techniques. The following data are predicted based on the known effects of the substituents and analysis of similar structures.[9][10]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR | - Aromatic Region (δ 6.8 - 7.5 ppm): A series of doublets and multiplets corresponding to the 7 aromatic protons. Protons ortho to the hydroxyl group (H-3, H-5) will appear upfield compared to others. The fluorine atom will cause characteristic splitting of adjacent protons (H-3', H-5').- Methyl Protons (δ ~2.3 ppm): A sharp singlet for the -CH₃ group.- Hydroxyl Proton (δ 4.5 - 8.0 ppm): A broad singlet that is D₂O exchangeable. Its chemical shift is highly dependent on solvent and concentration. |
| ¹³C NMR | - Aromatic Region (δ 110 - 160 ppm): 12 distinct signals are expected. The carbon attached to the hydroxyl group (C-4) will be downfield (~155 ppm). The carbon attached to fluorine (C-4') will show a large ¹JCF coupling constant. The carbon attached to the methyl group (C-3') will also be identifiable.- Methyl Carbon (δ ~20 ppm): A signal corresponding to the -CH₃ group. |
| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with ortho protons (H-3', H-5'). |
| IR Spectroscopy | - O-H Stretch: A broad, strong band in the 3200-3600 cm⁻¹ region, indicative of hydrogen bonding.[11]- C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.- C-H Stretch (Alkyl): Peaks just below 3000 cm⁻¹.- C=C Stretch (Aromatic): Several sharp bands in the 1450-1610 cm⁻¹ region.- C-O Stretch: A strong band around 1200-1260 cm⁻¹.- C-F Stretch: A strong, characteristic band in the 1150-1250 cm⁻¹ region. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A strong peak at m/z ≈ 202, corresponding to the molecular weight.[3]- High-Resolution MS: Will confirm the exact mass of 202.0794 for C₁₃H₁₁FO. |
Reactivity and Derivatization Potential
The utility of this compound as an intermediate stems from the reactivity of its functional groups.
-
Phenolic Hydroxyl Group: This is the primary site for derivatization. It can readily undergo Williamson ether synthesis to form ethers or be acylated to form esters. This allows for the attachment of various side chains, linkers, or pharmacophores, which is a common strategy in drug design to modulate solubility and target engagement.
-
Aromatic Rings: The rings can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The positions of substitution are directed by the existing groups. The hydroxyl group is a powerful ortho-, para-director, while the methyl and fluoro groups are weaker ortho-, para-directors. This allows for further functionalization if required.
Applications in Research and Drug Development
This compound is classified as a bulk drug intermediate, underscoring its primary role as a foundational piece for constructing more complex active pharmaceutical ingredients (APIs).[3]
-
Scaffold for Bioactive Molecules: The fluorinated biphenyl motif is present in numerous compounds explored for various therapeutic areas. For instance, complex biaryl structures are central to potent and selective inverse agonists of the Retinoic Acid Receptor-related Orphan Receptor C (RORc), which are being investigated for inflammatory diseases.[12] The specific substitution pattern of this compound makes it a valuable precursor for creating novel analogs in such programs.
-
Fragment-Based Drug Design: As a "fragment," this molecule can be used in screening campaigns to identify initial binding interactions with a biological target. The handles for reactivity (especially the hydroxyl group) then allow for systematic chemical elaboration to improve potency and selectivity.
-
Materials Science: Substituted biphenyls are the cornerstone of many liquid crystal technologies.[7] While this specific molecule's application is primarily in life sciences, its core structure is relevant to the design of new materials with specific optical or electronic properties.
Safety, Handling, and Storage
As a research chemical, this compound should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not available, data from the structurally similar 4-Fluoro-4'-methyl-1,1'-biphenyl (CAS 72093-43-7) suggests the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[13]
-
Handling:
-
Use in a well-ventilated area, preferably within a chemical fume hood.[14]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15]
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[14]
-
Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[15]
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[15]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Conclusion
This compound is a strategically designed chemical intermediate with significant potential for application in drug discovery and chemical synthesis. Its straightforward and high-yielding synthesis via Suzuki-Miyaura coupling, combined with its versatile functional handles for subsequent derivatization, makes it a valuable building block. The presence of the fluoro, methyl, and hydroxyl groups provides a unique combination of properties that can be exploited to develop novel molecules with enhanced biological or material characteristics. This guide provides the foundational knowledge for scientists to confidently incorporate this compound into their research and development programs.
References
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Fluoro-4'-methyl-1,1'-biphenyl. PubChem. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Phytochemical Profile and Evaluation of the Biological Activities of Essential Oils Derived from the Greek Aromatic Plant Species Ocimum basilicum, Mentha spicata, Pimpinella anisum and Fortunella margarita. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1][4]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist. PubMed. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 4-fluoro-. NIST WebBook. Retrieved from [Link]
-
Kingston University Research Repository. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]
-
ResearchGate. (2021). Molecular characterization of potent antibacterial compound 4-(3-methylazetidin-1-yl)pentan-2-ol from Calophyllum inophyllum seed oil. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Retrieved from [Link]
-
ResearchGate. (2021). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. Retrieved from [Link]
-
MDPI. (2023). Biochemical, Antioxidant Properties and Antimicrobial Activity of Epiphytic Leafy Liverwort Frullania dilatata (L.) Dumort. MDPI. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). c4ob02436b1.pdf. Retrieved from [Link]
-
MDPI. (2021). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Cationic Ir(III) Complexes with 4-Fluoro-4′-pyrazolyl-(1,1′-biphenyl)-2-carbonitrile as the Cyclometalating Ligand. PMC. Retrieved from [Link]
-
Journal of Pharmacognosy and Phytochemistry. (2019). Determination of bioactive components of Pronus avium L Leaf. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4-fluoro-1,1'-biphenyl. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
-
G-Biosciences. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (2007). [18F]6-fluoro-3-O-methyl-L-3,4-dihydroxyphenylalanine. Retrieved from [Link]
Sources
- 1. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one | MDPI [mdpi.com]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. echemi.com [echemi.com]
- 4. 4-Fluoro-4'-methyl-1,1'-biphenyl | 72093-43-7 | Benchchem [benchchem.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. 4-Fluoro-1,1'-biphenyl(324-74-3) 1H NMR spectrum [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Fluoro-4'-methyl-1,1'-biphenyl | 72093-43-7 [sigmaaldrich.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. fishersci.fr [fishersci.fr]
13C NMR data for 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol
An In-depth Technical Guide to the ¹³C NMR Spectroscopic Analysis of 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol
Abstract
This technical guide provides a comprehensive framework for the acquisition, interpretation, and assignment of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum for the compound this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet. It establishes a methodological workflow, grounded in spectroscopic principles, to predict, acquire, and unambiguously assign the ¹³C NMR signals. We will explore the theoretical underpinnings of substituent effects on aromatic chemical shifts, present a detailed protocol for robust data acquisition using both 1D and 2D NMR techniques, and provide a predicted spectrum with justifications based on empirical data from analogous structures. This guide serves as a practical and authoritative resource for the structural elucidation of complex substituted biphenyl systems.
Introduction
This compound is a substituted biphenyl derivative. The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, valued for its conformational flexibility and ability to present substituents in distinct spatial orientations. The specific functionalization of this molecule—a hydroxyl group, a methyl group, and a fluorine atom—imparts a unique electronic and steric profile, making it a potentially valuable intermediate or final compound in various research and development pipelines.
Accurate structural confirmation is the bedrock of chemical synthesis and characterization. Among the suite of analytical techniques available, ¹³C NMR spectroscopy is unparalleled in its ability to provide direct information about the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment produces a discrete signal, offering a fingerprint of the molecular structure.[1][2] However, for polysubstituted aromatic systems like the topic compound, overlapping signals and complex substituent effects can render spectral interpretation non-trivial. This guide provides the necessary expertise to navigate these challenges effectively.
Theoretical Framework: Predicting Chemical Shifts in Substituted Biphenyls
The chemical shift (δ) in ¹³C NMR is highly sensitive to the local electronic environment of each carbon nucleus. Aromatic carbons typically resonate in the range of 110-170 ppm.[3] The precise position of a signal within this range is dictated by the electronic effects (inductive and resonance) of the substituents attached to the aromatic rings.
-
Hydroxyl (-OH) Group: The oxygen atom is strongly electronegative, deshielding the ipso-carbon (the carbon directly attached) and shifting its signal significantly downfield (to a higher ppm value), often to >150 ppm.[1][4] Through resonance, it donates electron density to the ortho and para positions, causing a shielding effect (an upfield shift to lower ppm).[4]
-
Methyl (-CH₃) Group: This is a weakly electron-donating group. It causes a minor shielding effect at the ortho and para carbons and a slight deshielding at the ipso-carbon. The methyl carbon itself typically appears far upfield, around 20-25 ppm.[5]
-
Fluorine (-F) Group: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, deshielding nearby carbons. However, its primary influence in ¹³C NMR is the large one-bond and two-bond carbon-fluorine coupling constants (¹JCF and ²JCF). The ipso-carbon signal is split into a doublet with a large coupling constant (¹JCF ≈ 240-250 Hz), while the ortho-carbon signals are also split into doublets with a smaller coupling constant (²JCF ≈ 20-25 Hz). This splitting is a definitive diagnostic tool for assigning fluorine-substituted rings.
-
The Biphenyl Linkage: The connection between the two phenyl rings creates quaternary carbons (C1 and C1') whose chemical shifts are influenced by the substituents on both rings and by potential steric hindrance that may affect coplanarity.
Molecular Structure and Carbon Numbering Scheme
To facilitate a clear discussion, the following standardized numbering scheme will be used throughout this guide.
Caption: IUPAC numbering for this compound.
Predicted ¹³C NMR Data and Interpretation
While an experimental spectrum for the exact target molecule is not publicly available, we can generate a highly accurate prediction by combining known substituent effects with empirical data from analogous structures, such as 4-methylphenol, 3-methylphenol, 4-fluorophenol, and substituted biphenyls.[5][6][7]
The molecule has 13 total carbon atoms, but due to the lack of symmetry, all 13 are expected to be chemically non-equivalent, giving rise to 13 distinct signals in the ¹³C NMR spectrum.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Justification & Rationale |
| Ring A | |||
| C1 | ~133-136 | Singlet | Quaternary carbon, ipso to the second phenyl ring. Slightly deshielded. |
| C2 / C6 | ~129-131 | Singlet | ortho to the biphenyl linkage. Expected to be similar to biphenyl C2/C6. |
| C3 / C5 | ~116-118 | Singlet | ortho to the -OH group. Shielded due to resonance donation from oxygen. |
| C4 | ~154-156 | Singlet | ipso-carbon attached to the highly electronegative oxygen. Strongly deshielded. |
| Ring B | |||
| C1' | ~137-140 | Doublet (~4-8 Hz) | Quaternary carbon, ipso to the first phenyl ring and meta to Fluorine. |
| C2' | ~125-128 | Doublet (~4-8 Hz) | meta to Fluorine and ortho to the methyl group. |
| C3' | ~139-142 | Singlet | ipso-carbon to the methyl group. Deshielded. |
| C4' | ~161-164 | Doublet (¹JCF ≈ 245 Hz) | ipso-carbon to Fluorine. Strongly deshielded and exhibits a large one-bond C-F coupling. |
| C5' | ~114-116 | Doublet (²JCF ≈ 22 Hz) | ortho to Fluorine. Shielded by F-resonance and exhibits a large two-bond C-F coupling. |
| C6' | ~117-119 | Doublet (²JCF ≈ 21 Hz) | ortho to Fluorine. Shielded by F-resonance and exhibits a large two-bond C-F coupling. |
| Substituent | |||
| -CH₃ | ~20-22 | Singlet | Typical range for an aromatic methyl group.[5] |
Experimental Protocol for Data Acquisition
Achieving high-quality, interpretable data requires a meticulously planned experimental approach. This protocol is designed to be a self-validating system, incorporating 2D NMR methods for unambiguous signal assignment.
Sample Preparation
-
Analyte: Weigh approximately 15-20 mg of high-purity this compound. The purity should be confirmed beforehand by ¹H NMR and LC-MS.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent.
-
Primary Choice: Chloroform-d (CDCl₃). It is an excellent solvent for a wide range of organic molecules and its residual ¹³C signal at ~77.16 ppm provides a convenient internal reference.[8]
-
Alternative: Dimethyl sulfoxide-d₆ (DMSO-d₆). To be used if solubility in CDCl₃ is poor. The hydroxyl proton (-OH) will be observable as a distinct signal in DMSO-d₆, which can be useful for confirmation. Its ¹³C signal appears as a septet at ~39.52 ppm.[8]
-
-
Reference Standard: Tetramethylsilane (TMS) is the standard reference (δ = 0.0 ppm).[4] Modern spectrometers typically reference the spectrum to the residual solvent peak, which is calibrated against TMS.
-
Final Step: Transfer the solution to a 5 mm NMR tube. Ensure the solution is clear and free of particulate matter.
Spectrometer Setup and 1D ¹³C NMR Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Experiment: Standard proton-decoupled ¹³C experiment (e.g., Bruker pulse program zgpg30).
-
Key Parameters:
-
Spectral Width (SW): ~240 ppm (from -10 to 230 ppm) to ensure all signals, including any potential impurities, are captured.
-
Acquisition Time (AQ): ~1.0-1.5 seconds. This ensures good digital resolution.
-
Relaxation Delay (D1): 5-10 seconds. Causality: Quaternary carbons often have long relaxation times. A sufficiently long delay is critical to allow these nuclei to fully relax between pulses, ensuring their signals are not attenuated and can be accurately observed.
-
Number of Scans (NS): 2048 to 4096. Causality: The natural abundance of ¹³C is only 1.1%.[1] A large number of scans is required to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
-
2D NMR Experiments for Unambiguous Assignment
For a molecule of this complexity, 1D data alone is insufficient for a definitive assignment. The following 2D experiments are mandatory for a trustworthy structural elucidation.
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which carbon atoms are directly bonded to which protons. It provides a 2D correlation map where one axis is the ¹H spectrum and the other is the ¹³C spectrum.
-
Insight Gained: This experiment will correlate the signals for C2, C3, C5, C6, C2', C5', C6', and the -CH₃ carbon to their respective proton signals. Quaternary carbons (C1, C4, C1', C3', C4') will be absent from this spectrum, aiding in their identification.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range correlations (typically 2-3 bonds) between carbon and proton nuclei.
-
Insight Gained: This is the most powerful experiment for assigning the complete carbon skeleton. Key expected correlations include:
-
The proton on C2 correlating to the quaternary carbons C1 and C4.
-
The methyl protons (-CH₃) correlating to C2', C3', and C4'. This is crucial for assigning the carbons in Ring B.
-
Protons on one ring correlating to the ipso-carbon of the other ring (e.g., H2/H6 to C1'), which definitively establishes the connectivity of the biphenyl system.
-
-
Data Processing and Interpretation Workflow
The path from raw experimental data to a fully assigned structure follows a logical and systematic workflow.
Caption: Workflow for NMR data processing and structural validation.
Conclusion
The structural elucidation of this compound via ¹³C NMR spectroscopy is a task that demands a synergistic approach, combining theoretical prediction with rigorous experimental validation. By understanding the fundamental substituent effects, a highly accurate predicted spectrum can be generated, which serves as a hypothesis for experimental verification. The detailed protocols for 1D and 2D NMR data acquisition outlined herein provide a robust pathway to collect high-quality data. The ultimate confidence in the structural assignment is achieved not from the 1D spectrum alone, but from the network of correlations revealed by HSQC and HMBC experiments. This comprehensive guide equips the research scientist with the necessary framework to confidently determine and report the ¹³C NMR data for this and other complex substituted biphenyl molecules.
References
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Fluoro-4'-methyl-1,1'-biphenyl. PubChem. [Link]
-
University of Oxford. (n.d.). ¹³C NMR Spectroscopy. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information for an article. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Fluoro-3-methylphenol. PubChem. [Link]
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]
-
National Center for Biotechnology Information. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. PubMed Central. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
-
Thieme. (n.d.). 4. 13C NMR Spectroscopy. [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. [Link]
Sources
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. rsc.org [rsc.org]
- 6. Biphenyl(92-52-4) 13C NMR spectrum [chemicalbook.com]
- 7. 4-Fluoro-1,1'-biphenyl(324-74-3) 13C NMR spectrum [chemicalbook.com]
- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Mass spectrometry of 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol
An In-Depth Technical Guide to the Mass Spectrometry of 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol
Foreword: The Analytical Imperative for Novel Biphenyls
In the landscape of modern drug development, the biphenyl scaffold remains a cornerstone of medicinal chemistry. The introduction of specific substituents, such as the fluorine atom and methyl group in this compound, is a deliberate strategy to modulate metabolic stability, receptor affinity, and pharmacokinetic properties.[1] Consequently, the ability to sensitively and selectively quantify this molecule and characterize its biotransformations is not merely a procedural step but a critical enabler of program success. Mass spectrometry (MS) stands as the definitive tool for this purpose, offering unparalleled specificity and sensitivity.[2][3]
This guide provides a comprehensive framework for the mass spectrometric analysis of this compound. Moving beyond rote protocols, we will explore the causal reasoning behind methodological choices, from ionization physics to fragmentation chemistry, empowering researchers to develop and validate robust, high-fidelity analytical methods.
Analyte Profile and Core Physicochemical Properties
A foundational understanding of the analyte's properties is paramount for predicting its behavior within a mass spectrometer.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁FO | [4] |
| Average Molecular Weight | 202.22 g/mol | [4] |
| Monoisotopic Exact Mass | 202.079393 Da | [4] |
| Protonated Ion [M+H]⁺ | 203.08722 Da | Calculated |
| Deprotonated Ion [M-H]⁻ | 201.07157 Da | Calculated |
| Structure | 4-(4-Fluoro-3-methylphenyl)phenol | [4] |
The presence of a phenolic hydroxyl group provides a readily ionizable site, suggesting a strong propensity for analysis via electrospray ionization (ESI), particularly in negative ion mode. The overall structure, however, retains significant nonpolar character from the biphenyl core, making Atmospheric Pressure Chemical Ionization (APCI) a viable alternative, especially for applications requiring compatibility with normal-phase chromatography or for mitigating matrix effects.[5]
Strategic Selection of Ionization Technique
The transition of the analyte from a condensed phase to a gas-phase ion is the most critical step in MS analysis. The choice of ionization source dictates the nature of the resulting mass spectrum—whether it primarily shows the intact molecular ion or a rich pattern of fragment ions.
Electrospray Ionization (ESI): The Preferred "Soft" Ionization Approach
For quantitative studies, such as pharmacokinetics, where the primary goal is to measure the concentration of the intact drug, a "soft" ionization technique is indispensable.[6] ESI is the workhorse for such applications in small molecule drug development.[7]
-
Causality: ESI generates ions directly from a liquid solution by creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until ions are ejected into the gas phase with minimal internal energy. This process preserves the molecular integrity of the analyte, leading to a spectrum dominated by the molecular ion (or a common adduct).
-
Application to the Analyte: The phenolic hydroxyl group (pKa ≈ 10) is sufficiently acidic to be readily deprotonated in a mobile phase with a basic modifier (e.g., ammonium hydroxide, pH > 8), yielding a strong signal for the [M-H]⁻ ion at m/z 201.0716 . Conversely, in an acidic mobile phase (e.g., 0.1% formic acid), the phenol oxygen can be protonated, forming the [M+H]⁺ ion at m/z 203.0872 . The choice between positive and negative mode is an empirical decision, driven by which polarity provides the highest sensitivity and lowest background noise for the specific matrix being analyzed.
Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Less Polar Analytes
APCI is another "soft" technique that is complementary to ESI.[5] It is often more efficient for analyzing less polar species that may not ionize well by ESI.
-
Causality: In APCI, the liquid eluent is vaporized in a heated tube. A corona discharge then ionizes the solvent molecules, which in turn transfer a proton to (or abstract a proton from) the analyte molecules through gas-phase chemical reactions.
-
Application to the Analyte: Given the biphenyl structure, this compound has moderate polarity. If ESI performance is suboptimal due to matrix suppression or poor desolvation, APCI offers a robust alternative. It typically produces the same [M+H]⁺ or [M-H]⁻ ions but can sometimes exhibit different sensitivities and matrix effect profiles.
Electron Ionization (EI): The "Hard" Technique for Structural Elucidation
For initial structural confirmation or the analysis of unknown impurities, a "hard" ionization technique like EI, typically coupled with Gas Chromatography (GC), can be invaluable.
-
Causality: EI bombards the gas-phase analyte with high-energy electrons (typically 70 eV), causing it to ionize and simultaneously imparting significant excess internal energy.[8] This energy is dissipated through extensive and reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum that is highly useful for structural elucidation and library matching.[9]
-
Application to the Analyte: An EI spectrum of this compound would likely show a very weak or absent molecular ion peak at m/z 202. The spectrum would instead be dominated by fragment ions, providing rich structural information (see Section 3). However, the analyte's phenolic group may require derivatization (e.g., silylation) to improve its volatility for GC-MS analysis.[10]
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
Collision-Induced Dissociation (CID) is the most common method for generating fragment ions in tandem mass spectrometry. This process involves isolating the precursor ion (e.g., [M+H]⁺) and colliding it with an inert gas (e.g., argon or nitrogen). The resulting product ions provide structural information and enable highly selective quantitative methods like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
Predicted Fragmentation Pathway ([M+H]⁺, m/z 203.0872)
The fragmentation of the protonated molecule is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments.
-
Loss of Water (H₂O): The protonated phenol can readily lose a molecule of water, a common fragmentation pathway for alcohols and phenols. This would result in a fragment ion at m/z 185.0766 . This is often a prominent loss.
-
Loss of Methyl Radical (•CH₃): Cleavage of the aryl-methyl bond can lead to the loss of a methyl radical. This results in a fragment ion at m/z 188.0637 .
-
Cleavage of the Biphenyl C-C Bond: The central bond connecting the two phenyl rings can cleave, although this often requires higher collision energy. This would lead to fragments corresponding to the individual substituted rings.
-
Loss of Carbon Monoxide (CO): Following other initial fragmentations, phenolic structures can undergo ring rearrangement and lose neutral carbon monoxide, resulting in a mass change of -28 Da.
The following diagram illustrates the proposed primary fragmentation pathways.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust starting points for method development. Each step includes a rationale to ensure the system is self-validating.
Protocol: LC-MS/MS Method for Quantification in Plasma
This protocol is designed for a typical triple quadrupole mass spectrometer coupled to a UHPLC system.
Step 1: Sample Preparation (Protein Precipitation)
-
Action: To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Rationale: Acetonitrile efficiently precipitates plasma proteins, which would otherwise foul the LC column and MS ion source. The 3:1 ratio ensures complete precipitation. A stable isotope-labeled internal standard is the gold standard as it co-elutes with the analyte and experiences identical matrix effects and ionization suppression/enhancement, ensuring the highest accuracy.[11]
-
Action: Vortex for 1 minute.
-
Rationale: Ensures thorough mixing and complete protein precipitation.
-
Action: Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Rationale: Creates a compact protein pellet, allowing for clean aspiration of the supernatant. Low temperature minimizes potential degradation.
-
Action: Transfer the supernatant to a new 96-well plate or autosampler vial for injection.
-
Rationale: Isolates the analyte-containing solution from the solid protein debris.
Step 2: Chromatographic Separation
-
Rationale: Liquid chromatography separates the analyte from endogenous matrix components and potential metabolites, reducing ion suppression and ensuring accurate quantification. A reversed-phase method is appropriate for this compound's polarity.
-
Parameters:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0 min: 30% B
-
3.0 min: 95% B
-
4.0 min: 95% B
-
4.1 min: 30% B
-
5.0 min: 30% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Step 3: Mass Spectrometer Settings (MRM Mode)
-
Rationale: MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
-
Parameters (Example for Positive Ion Mode):
-
Ionization Mode: ESI (+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions (to be optimized):
-
Analyte: Q1: 203.1 → Q3: 185.1 (Loss of H₂O)
-
Analyte (confirmatory): Q1: 203.1 → Q3: 188.1 (Loss of •CH₃)
-
Internal Standard: To be determined based on its mass
-
-
Collision Energy: Optimize empirically for maximum signal (typically 15-30 eV).
-
Workflow Visualization
The overall analytical process can be visualized as a logical flow from sample receipt to data interpretation.
Applications in Drug Development
A validated mass spectrometry method for this compound is a versatile tool applicable across the development pipeline.
-
Pharmacokinetic (PK) Studies: The primary application is to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the drug candidate by measuring its concentration in biological fluids over time.[3]
-
Metabolite Identification: The metabolism of fluorinated drugs is of great interest.[1][12] High-resolution mass spectrometry (HRMS) can be used to identify potential metabolites. Common metabolic pathways for biphenyls include hydroxylation on the aromatic rings and oxidation of the methyl group.[13] The high mass accuracy of instruments like Orbitrap or TOF analyzers allows for the confident assignment of elemental compositions to unknown metabolite peaks.
-
Impurity Profiling: MS is essential for identifying and quantifying process-related impurities and degradation products, ensuring the safety and quality of the active pharmaceutical ingredient (API).[2][7]
Conclusion: The Power of a Mechanistic Approach
The successful application of mass spectrometry to a novel compound like this compound hinges on a deep, mechanistic understanding of the entire analytical process. By thoughtfully selecting ionization techniques based on analyte chemistry, predicting fragmentation pathways from first principles, and designing robust, self-validating protocols, researchers can generate data of the highest integrity. This analytical rigor is fundamental to making informed decisions and advancing promising new therapeutic agents from the laboratory to the clinic.
References
-
PubChem. (n.d.). 4-Fluoro-4'-methyl-1,1'-biphenyl. National Center for Biotechnology Information. Retrieved from [Link]
-
Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343. Available at: [Link]
-
Zhang, J., Li, H., & Chen, H. (2018). A “Soft” and “Hard” Ionization Method for Comprehensive Studies of Molecules. Analytical Chemistry, 90(23), 14147–14153. Available at: [Link]
-
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. Available at: [Link]
-
Płotka-Wasylka, J., & Namieśnik, J. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Rapid Communications in Mass Spectrometry, 34(S3), e8893. Available at: [Link]
-
Lee, T. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link]
-
Murphy, C. D. (2019). Microbial metabolism of fluorinated drugs. In Fluorine in Life Sciences (pp. 281-299). Elsevier. Available at: [Link]
-
Płotka-Wasylka, J., Rutkowska, M., Owczarek, K., & Namieśnik, J. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Talanta, 221, 121598. Available at: [Link]
-
Lin, H. S., Lih, T. M., & Wu, C. Y. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, 3(6). Available at: [Link]
-
Van der Heeft, E., Barendregt, A., & van der Greef, J. (2002). Use of soft and hard ionization techniques for elucidation of unknown compounds by gas chromatography/time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 16(11), 1025-1031. Available at: [Link]
-
METLIN. (n.d.). Metabolite and Tandem MS Database. Scripps Center for Metabolomics. Available at: [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
LibreTexts. (2023). Ionization Techniques. Chemistry LibreTexts. Available at: [Link]
-
Gu, Y., & Isin, E. M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(2), 487-489. Available at: [Link]
-
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]
- Reiffenrath, V., & Hittich, R. (1991). Fluorinated biphenyl derivatives. Google Patents.
-
ZefSci. (2024). Finding the Correct Mass Spectrometry for Small Molecule Analysis. Available at: [Link]
-
University of Arizona. (n.d.). Ionization Methods in Organic Mass Spectrometry. Available at: [Link]
-
Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Available at: [Link]
-
Grimm, F. A., Lehmler, H. J., He, X., Robertson, L. W., & Duffel, M. W. (2015). Metabolism and metabolites of polychlorinated biphenyls (PCBs). Critical Reviews in Toxicology, 45(3), 245-272. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. zefsci.com [zefsci.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. echemi.com [echemi.com]
- 5. as.uky.edu [as.uky.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. acdlabs.com [acdlabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Investigating the Therapeutic Potential of 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol
Preamble: The Rationale for Investigation
In the landscape of modern drug discovery, the biphenyl scaffold represents a privileged chemical structure, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1] Its inherent structural rigidity and capacity for diverse functionalization allow for the fine-tuning of pharmacological properties. The subject of this guide, 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol, is a novel entity that combines the established biphenyl core with strategic chemical modifications—a hydroxyl group, a methyl group, and a fluorine atom—that are known to influence metabolic stability, receptor binding, and overall bioactivity.
The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability and lipophilicity, which can improve a drug's ability to cross cellular membranes and reach its target.[2] The phenolic hydroxyl group provides a potential site for hydrogen bonding, a critical interaction for receptor-ligand recognition. This guide, therefore, outlines a comprehensive, multi-pronged research program to elucidate the potential therapeutic targets of this compound, with a focus on scientifically rigorous and self-validating experimental workflows.
Part 1: Foundational Physicochemical Characterization
Prior to any biological evaluation, a thorough understanding of the compound's physicochemical properties is paramount. This data provides the bedrock for interpreting subsequent biological assays and for future formulation development.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance |
| Molecular Formula | C13H11FO | Defines the elemental composition and molecular weight. |
| Molecular Weight | 202.23 g/mol | Influences diffusion and transport properties. |
| XLogP3 | 3.6 | Indicates high lipophilicity, suggesting good membrane permeability. |
| Hydrogen Bond Donor Count | 1 | The phenolic -OH group can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptor Count | 1 | The fluorine atom can act as a weak hydrogen bond acceptor. |
| Rotatable Bond Count | 1 | Provides conformational flexibility for target binding. |
Data is computationally predicted and requires experimental verification.
Part 2: Proposed Therapeutic Areas and Primary Screening Funnels
Based on the broad spectrum of activities reported for biphenyl derivatives, we propose a tiered screening approach focusing on three primary therapeutic areas: Neurology, Oncology, and Infectious Diseases.
Neurology: Targeting Neuropathic Pain and Seizure Disorders
The biphenyl scaffold is present in compounds with known neurological activity.[3][4] Therefore, our initial hypothesis is that this compound may modulate ion channels or receptors involved in neuronal excitability.
-
Transient Receptor Potential Vanilloid 1 (TRPV1): A key mediator of inflammatory and neuropathic pain.[3]
-
Gamma-Aminobutyric Acid Type A (GABA-A) Receptor: The primary inhibitory neurotransmitter receptor in the central nervous system and a target for anticonvulsant drugs.[4]
-
Voltage-Gated Sodium Channels (Nav): Critical for the initiation and propagation of action potentials; their modulation can impact neuronal hyperexcitability.
Caption: Neurological screening workflow for this compound.
-
Cell Culture: Culture HEK293 cells stably expressing human TRPV1 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate at a density of 50,000 cells per well and incubate for 24 hours.
-
Dye Loading: Wash cells with HBSS and incubate with Fura-2 AM (2 µM) for 60 minutes at 37°C.
-
Compound Incubation: Wash cells to remove excess dye and add varying concentrations of this compound (0.01 to 100 µM). Incubate for 20 minutes.
-
Agonist Challenge: Add a known TRPV1 agonist (e.g., capsaicin at EC80 concentration) to all wells.
-
Data Acquisition: Measure the fluorescence ratio (340/380 nm excitation) using a fluorescent plate reader. A decrease in the capsaicin-induced calcium influx in the presence of the test compound indicates potential TRPV1 antagonism.
Oncology: Investigating Antiproliferative and Pro-Apoptotic Effects
The biphenyl moiety is found in several anticancer agents.[5] We hypothesize that this compound may interfere with cancer cell proliferation or survival pathways.
-
Aurora Kinase B (AURKB): A serine/threonine kinase that plays a crucial role in cell cycle regulation; its inhibition can lead to mitotic catastrophe and apoptosis.[6]
-
Tubulin: A key component of the cytoskeleton, essential for cell division. Disruption of tubulin polymerization is a validated anticancer strategy.[5]
-
FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML), making it a prime therapeutic target.[7]
Caption: Oncology screening workflow for this compound.
Infectious Diseases: Exploring Antimicrobial Properties
Biphenyl derivatives have demonstrated antimicrobial activity against a range of pathogens.[1][8] The lipophilic nature of this compound may facilitate its entry into microbial cells.
-
Bacterial Cell Wall Synthesis: Inhibition of key enzymes involved in peptidoglycan synthesis.
-
Bacterial Protein Synthesis: Targeting the bacterial ribosome to halt protein production.[9]
-
Fungal Ergosterol Biosynthesis: Disrupting the integrity of the fungal cell membrane.
Caption: Antimicrobial screening workflow for this compound.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus ATCC 29213) to a concentration of 5 x 10^5 CFU/mL in Mueller-Hinton broth.
-
Compound Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate, with concentrations ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (microorganism only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Part 3: Conclusion and Future Directions
This guide provides a structured and scientifically grounded framework for the initial exploration of the therapeutic potential of this compound. The proposed workflows are designed to be efficient, moving from broad-based screening to more focused mechanism-of-action studies. Positive results in any of the outlined screening funnels will trigger a more in-depth investigation, including lead optimization, in vivo efficacy studies, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The true therapeutic value of this compound remains to be discovered, and the journey begins with the rigorous application of the scientific principles and methodologies detailed herein.
References
-
PubChem. 4-Fluoro-4'-methyl-1,1'-biphenyl. National Center for Biotechnology Information. [Link]
-
Carlomagno, F., et al. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. [Link]
-
Lelli, K., et al. Phytochemical Profile and Evaluation of the Biological Activities of Essential Oils Derived from the Greek Aromatic Plant Species Ocimum basilicum, Mentha spicata, Pimpinella anisum and Fortunella margarita. Molecules. [Link]
-
International Journal of Scientific Development and Research. Biological deeds of Biphenyl derivatives - A short Review. IJSDR. [Link]
-
ResearchGate. Molecular characterization of potent antibacterial compound 4-(3-methylazetidin-1-yl)pentan-2-ol from Calophyllum inophyllum seed oil. [Link]
-
PubMed. Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. [Link]
-
PubChem. 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl. National Center for Biotechnology Information. [Link]
-
ClinicalTrials.gov. Effect of Tumor Treating Fields (TTFields, 200 kHz) Concomitant With Weekly Paclitaxel for the Treatment of Recurrent Ovarian Cancer. [Link]
-
MDPI. Biochemical, Antioxidant Properties and Antimicrobial Activity of Epiphytic Leafy Liverwort Frullania dilatata (L.) Dumort. [Link]
-
PubChem. 4-Fluoro-4'-methoxybiphenyl. National Center for Biotechnology Information. [Link]
-
MDPI. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. [Link]
-
MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
-
Journal of Pharmacognosy and Phytochemistry. Determination of bioactive components of Pronus avium L Leaf. [Link]
-
TME Pharma. Improving Therapeutic Outcomes by Targeting the Tumor Microenvironment. [Link]
-
ResearchGate. Synthesis of the cis‐ and trans‐3‐Fluoro Analogues of Febrifugine and Halofuginone. [Link]
-
PubMed Central. The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA. [Link]
-
Arabian Journal of Chemistry. Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. [Link]
-
ResearchGate. Representative examples for biphenyl containing marketed drugs. [Link]
-
ResearchGate. Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations. [Link]
-
National Center for Biotechnology Information. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]
Sources
- 1. ijsdr.org [ijsdr.org]
- 2. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of <i>N, N</i>-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies - Arabian Journal of Chemistry [arabjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Union of the Biphenylol Scaffold and Fluorine Chemistry
An In-Depth Technical Guide to the Structure-Activity Relationship of Fluorinated Biphenylols
Prepared by: Gemini, Senior Application Scientist
The biphenylol scaffold, characterized by two interconnected phenyl rings bearing one or more hydroxyl groups, is a privileged structure in medicinal chemistry and materials science. These compounds and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and enzyme-inhibiting properties[1][2]. The inherent bioactivity stems from the phenolic hydroxyl groups, which can participate in hydrogen bonding and redox processes, and the biphenyl system, which provides a rigid, lipophilic backbone for molecular recognition.
In modern drug development, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of molecular design.[3] Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[4][5] Key benefits of fluorination include enhanced metabolic stability, increased membrane permeability, and modulated binding affinity for target proteins.[3][6]
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of fluorinated biphenylols. We will explore the causal relationships between the position and degree of fluorination and the resulting biological activity. By synthesizing data from direct studies and analogous fluorinated systems, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to rationally design and evaluate novel fluorinated biphenylol-based agents.
The Physicochemical Impact of Fluorine Substitution
The decision to introduce fluorine is a strategic choice aimed at modulating specific molecular properties. Understanding the underlying physicochemical principles is critical to predicting the effect of a given substitution. The introduction of fluorine can lead to more stable drugs with longer half-lives, potentially reducing dosing frequency and improving patient compliance.[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (~116 kcal/mol), making it resistant to enzymatic cleavage by metabolic enzymes like the Cytochrome P450 family.[3] Placing fluorine at a site that is otherwise susceptible to oxidative metabolism can significantly increase the compound's half-life.
-
Lipophilicity (LogP): Fluorine is the most electronegative element, yet it is also highly lipophilic. This paradoxical nature allows for fine-tuning of a molecule's LogP. A single fluorine atom can increase lipophilicity, enhancing membrane permeability and cell uptake, while polyfluorination can sometimes decrease it.[4]
-
Acidity (pKa) of Phenolic Hydroxyls: The electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic protons, such as those on the phenolic hydroxyl groups of a biphenylol. This modulation can alter the ionization state of the molecule at physiological pH, impacting its solubility, receptor binding, and cell permeability.
-
Binding Interactions: Fluorine can participate in unique, non-covalent interactions with biological targets, including hydrogen bonds (with the fluorine as a weak acceptor), dipole-dipole interactions, and halogen bonds. These interactions can enhance binding affinity and selectivity for a target enzyme or receptor.[7]
General Synthetic Strategies
The synthesis of fluorinated biphenylols can be approached in two primary ways: by constructing the biphenyl core from already fluorinated precursors or by introducing fluorine onto the biphenylol scaffold in a later step (late-stage fluorination).
-
Convergent Synthesis (Precursor-Based): This is the more common approach. It typically involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a fluorinated arylboronic acid (or ester) and a fluorinated aryl halide. This method offers excellent control over the final substitution pattern.
-
Divergent Synthesis (Late-Stage Fluorination): This strategy involves the direct fluorination of a pre-formed biphenylol. While synthetically challenging, it allows for the rapid generation of analogues from a common intermediate. Reagents like Selectfluor are often used for electrophilic fluorination.
Structure-Activity Relationships (SAR) by Biological Target
The biological activity of fluorinated biphenylols is highly dependent on the number and placement of both the fluorine atoms and the hydroxyl groups.
Herbicidal Activity
Research on highly fluorinated 2,2'-biphenols has provided direct insight into the SAR for herbicidal applications.[8] A study systematically modifying the substitution pattern found that:
-
Hydroxyl Groups are Essential: The presence of the 2,2'-dihydroxy functionalities is indispensable for activity. Blocking these groups through methylation leads to a dramatic loss of herbicidal effectiveness, indicating they are the primary active site of the molecule.[8]
-
Halogen Type and Position are Critical: The type and position of halogen substituents significantly influence the herbicidal properties. Increasing the degree of fluorination generally correlates with higher activity, likely due to enhanced lipophilicity and stability. The specific substitution pattern dictates the potency against different plant species.[8]
| Substitution Pattern (on 2,2'-biphenol core) | Relative Herbicidal Activity |
| 4,4',6,6'-Tetrachloro | Moderate |
| 3,3',5,5'-Tetrabromo-6,6'-dichloro | High |
| Perfluorinated | Moderate-High |
| 4,4'-Dimethyl (non-halogenated) | Low |
| 2,2'-Dimethoxy (blocked hydroxyls) | Inactive |
| Table 1: Summary of SAR for halogenated 2,2'-biphenols as herbicides. Data synthesized from Francke et al., 2013.[8] |
Antimicrobial and Antifungal Activity
While extensive SAR studies specifically on fluorinated biphenylols as antimicrobial agents are emerging, principles can be drawn from related fluorinated phenols and heterocycles. Biphenyls and dibenzofurans, which share structural similarities, are known phytoalexins with activity against bacterial and fungal pathogens.[1] Fluorination is a proven strategy for enhancing the potency of antimicrobial agents.[9]
-
Mechanism of Action: The antimicrobial action of phenolic compounds often involves disrupting the cell membrane, inhibiting key enzymes, or forming complexes with extracellular proteins.[10]
-
Role of Fluorine: Fluorine substitution can enhance these effects by:
-
Increasing Lipophilicity: Facilitating passage through the lipid-rich cell walls of bacteria and fungi.
-
Modulating Acidity: Altering the pKa of the phenol to optimize interaction with the microbial cell surface.
-
Enhancing Target Binding: Forming strong interactions with microbial enzymes. Studies on fluorinated pyrazoles have shown they can inhibit enzymes crucial for fungal growth, such as proteinase K.[11][12][13]
-
The SAR likely follows that electron-withdrawing fluorine groups enhance the acidity of the phenols, which can be crucial for activity. The substitution pattern will determine the balance between lipophilicity and electronic effects needed for optimal potency.
Enzyme Inhibition
Fluorinated molecules are widely used as enzyme inhibitors.[7] The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, but with drastically different electronic properties, or it can be part of a group that forms a covalent bond with the enzyme.
-
Mechanism of Inhibition: Fluorinated compounds can act as competitive inhibitors, where the fluorine enhances binding to the active site, or as mechanism-based "suicide" inhibitors, where the enzyme processes the molecule, leading to an irreversible covalent modification.[14][15] For example, fluorinated ketones and sulfonyl fluorides are known to act as potent inhibitors of serine proteases and esterases.[14][16]
-
SAR Insights from Analogues: Studies on fluorinated benzenesulfonamides as inhibitors of amyloid-β aggregation reveal the importance of the specific spatial arrangement of the fluorinated ring, a hydrophobic substituent, and an acidic group for activity.[17][18] For fluorinated biphenylols, this suggests that the relative positions of the fluorine atoms, the hydroxyl groups, and the second phenyl ring are paramount for achieving potent and selective enzyme inhibition. The hydroxyl groups can anchor the molecule in the active site, while the fluorinated ring probes specific binding pockets.
Experimental Design & Protocols
To validate the SAR of newly synthesized fluorinated biphenylols, standardized and reproducible biological assays are essential.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that prevents visible growth of a microorganism.
Objective: To quantify the antimicrobial/antifungal activity of fluorinated biphenylols.
Materials:
-
Test compounds (fluorinated biphenylols) dissolved in DMSO (10 mg/mL stock).
-
Microbial strains (e.g., S. aureus, E. coli, C. albicans).
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Sterile 96-well microtiter plates.
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole).
-
Negative control (DMSO).
-
Spectrophotometer (plate reader) capable of reading absorbance at 600 nm.
Methodology:
-
Prepare Inoculum: Culture the microbial strain overnight. Dilute the culture in fresh medium to achieve a standardized concentration (e.g., ~5 x 10^5 CFU/mL for bacteria).
-
Serial Dilutions: In the 96-well plate, add 100 µL of medium to all wells. Add 2 µL of the 10 mg/mL stock compound to the first well of a row and mix. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL. This creates a concentration gradient.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well containing the test compound.
-
Controls: Prepare wells for a positive control (medium + inoculum + standard antibiotic) and a negative/growth control (medium + inoculum + DMSO). A sterility control (medium only) should also be included.
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 48 hours for fungi).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (or can be confirmed by measuring absorbance at 600 nm).
Conclusion and Future Perspectives
The structure-activity relationship of fluorinated biphenylols is a rich and complex field driven by the profound modulatory effects of fluorine on the parent scaffold's physicochemical properties. The available evidence strongly indicates that the hydroxyl groups are essential for most biological activities, acting as the primary pharmacophore. The number and position of fluorine substituents then serve to fine-tune these activities by altering metabolic stability, lipophilicity, acidity, and target binding interactions.
Key SAR Principles:
-
Hydroxyl groups are generally required for bioactivity.
-
Fluorination can enhance potency by improving metabolic stability and membrane permeability.
-
The substitution pattern is critical; a systematic variation of fluorine's position is necessary to optimize activity for a specific target, whether it be a weed's photosystem, a bacterial enzyme, or a human protein.
Future research should focus on building comprehensive libraries of fluorinated biphenylols with diverse substitution patterns to screen against a wide array of biological targets. The integration of computational modeling with empirical testing will be crucial for rationally designing next-generation compounds with enhanced potency, selectivity, and improved safety profiles. The strategic combination of the biphenylol scaffold and the unique properties of fluorine continues to offer promising avenues for the development of novel therapeutics, agrochemicals, and research tools.
References
-
Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Anti-prostatic activity of bifluranol, a fluorinated bibenzyl. (1979). PubMed. Retrieved January 24, 2026, from [Link]
-
Antioxidant Activity of a Series of Fluorinated Pyrano-nucleoside Analogues of N4-benzoyl Cytosine and N6-benzoyl Adenine. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Highly fluorinated 2,2'-biphenols and related compounds: relationship between substitution pattern and herbicidal activity. (2013). PubMed. Retrieved January 24, 2026, from [Link]
-
Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). PubMed. Retrieved January 24, 2026, from [Link]
-
The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. Retrieved January 24, 2026, from [Link]
-
Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (2022). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. (2007). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. (2024). Research and Reviews. Retrieved January 24, 2026, from [Link]
-
Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (2023). MDPI. Retrieved January 24, 2026, from [Link]
-
The role of fluorine in medicinal chemistry. (2018). PubMed. Retrieved January 24, 2026, from [Link]
-
Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. (2024). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study. (2018). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). MDPI. Retrieved January 24, 2026, from [Link]
-
The Many Roles for Fluorine in Medicinal Chemistry. (2006). ACS Publications. Retrieved January 24, 2026, from [Link]
-
Biologically active and relevant fluorinated compounds. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue. (2017). PubMed. Retrieved January 24, 2026, from [Link]
-
Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
(PDF) Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (2023). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. (2018). Indian Journal of Pharmaceutical Sciences. Retrieved January 24, 2026, from [Link]
-
Antimicrobial Activities of Natural Bioactive Polyphenols. (2023). MDPI. Retrieved January 24, 2026, from [Link]
-
Role of Fluorine in Drug Design and Drug Action. (2024). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (2008). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (2023). PubMed. Retrieved January 24, 2026, from [Link]
-
Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. (2024). MDPI. Retrieved January 24, 2026, from [Link]
-
Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2023). MDPI. Retrieved January 24, 2026, from [Link]
-
Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. (2021). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Structure--activity relationship of quinolones. (1993). PubMed. Retrieved January 24, 2026, from [Link]
-
Enzyme Inhibition by Drugs. (2022). YouTube. Retrieved January 24, 2026, from [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). Pre-proof. Retrieved January 24, 2026, from [Link]
-
Natural and engineered biosynthesis of fluorinated natural products. (2014). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]
-
Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. (2014). PubMed. Retrieved January 24, 2026, from [Link]
-
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). MDPI. Retrieved January 24, 2026, from [Link]
-
The Antioxidant Activity of Prenylflavonoids. (2018). MDPI. Retrieved January 24, 2026, from [Link]
-
synthesis of fluorinated building blocks at Enamine. (2016). YouTube. Retrieved January 24, 2026, from [Link]
-
Synthesis of fluorine-containing bicyclo[4.1.1] octenes via photocatalyzed defluorinative (4 + 3) annulation of. (2023). Semantic Scholar. Retrieved January 24, 2026, from [Link]
Sources
- 1. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. rroij.com [rroij.com]
- 8. Highly fluorinated 2,2'-biphenols and related compounds: relationship between substitution pattern and herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the In Vitro Evaluation of 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol
An In-Depth Technical Guide
Introduction
Substituted biphenyls represent a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1] The specific biological profile of a biphenyl derivative is dictated by the nature and position of its substituents. The compound 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol incorporates several key features predictive of biological activity. The phenolic hydroxyl group suggests potential for antioxidant activity through radical scavenging. Furthermore, the inclusion of a fluorine atom can enhance metabolic stability and binding affinity to biological targets, a strategy widely used in modern drug design.[2]
This guide provides a comprehensive framework for the systematic in vitro evaluation of this compound. The protocols herein are designed to first establish a cytotoxicity profile, which is fundamental for differentiating targeted biological effects from general toxicity. Subsequently, a suite of assays is detailed to probe for potential anti-inflammatory, antioxidant, antimicrobial, and enzyme-inhibitory activities. This structured approach ensures that the resulting data is robust, interpretable, and provides a clear direction for further investigation.
1. Compound Handling and Stock Solution Preparation
1.1. Safety Precautions
Before handling, consult the Safety Data Sheet (SDS) for this compound. As a standard practice for novel chemical entities, handle the compound in a well-ventilated area or a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4] Avoid inhalation of dust and direct contact with skin and eyes.[5]
1.2. Solubility Assessment and Stock Solution Preparation
The choice of solvent is critical for ensuring the compound's bioavailability in in vitro assays.
-
Rationale: Dimethyl sulfoxide (DMSO) is the recommended solvent for initial stock solution preparation due to its ability to dissolve a wide range of organic compounds. It is imperative to keep the final concentration of DMSO in the cell culture medium below 0.5% (and ideally below 0.1%) to avoid solvent-induced artifacts.
-
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile, anhydrous DMSO.
-
Ensure complete dissolution using a vortex mixer. Gentle warming in a water bath (37°C) may be applied if necessary.
-
Aliquot the stock solution into small volumes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
For experiments, prepare working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer. Ensure the final DMSO concentration in the highest concentration tested remains non-toxic to the cells.
-
2. Foundational Analysis: Cytotoxicity Profiling
2.1. Scientific Rationale
Determining the cytotoxic profile of a test compound is the foundational step in its in vitro evaluation. This establishes a therapeutic window of concentrations where specific biological effects can be studied without the confounding variable of cell death. Two complementary assays are recommended to assess cytotoxicity through different mechanisms: the MTT assay for metabolic activity and the LDH assay for membrane integrity.[6]
2.2. Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity profile.
2.3. Protocol 1: MTT Cell Viability Assay
This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7]
-
Materials:
-
Selected cell line (e.g., HeLa, A549, or a relevant line for the intended therapeutic area)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Remove the medium and add fresh medium containing serial dilutions of this compound (e.g., 0.1 to 100 µM). Include vehicle control (DMSO) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24 or 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Read the absorbance at 570 nm (or 590 nm) using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] * 100
-
Plot % Viability against the log of the compound concentration and determine the IC50 value using non-linear regression.
-
2.4. Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH, a stable cytosolic enzyme, into the culture medium upon cell membrane damage.[8]
-
Materials:
-
Commercially available LDH cytotoxicity assay kit.
-
-
Procedure:
-
Follow the cell seeding and treatment steps as described in the MTT protocol (Section 2.3).
-
At the end of the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
Follow the kit manufacturer's instructions to mix the supernatant with the reaction mixture.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the wavelength specified by the kit (usually 490 nm).
-
-
Data Analysis:
-
Include controls for maximum LDH release (by lysing a set of untreated cells).
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual. % Cytotoxicity = [(Absorbance_Sample - Absorbance_SpontaneousRelease) / (Absorbance_MaximumRelease - Absorbance_SpontaneousRelease)] * 100
-
2.5. Data Presentation
Summarize the results in a table to provide a clear overview of the compound's cytotoxic potential.
| Cell Line | Assay | Exposure Time (h) | IC50 (µM) [Mean ± SD] |
| HeLa | MTT | 24 | Hypothetical Value |
| HeLa | LDH | 24 | Hypothetical Value |
| A549 | MTT | 48 | Hypothetical Value |
| A549 | LDH | 48 | Hypothetical Value |
3. Evaluation of Potential Bioactivities
Based on the cytotoxicity data, select a range of non-toxic concentrations for all subsequent bioactivity assays.
3.1. Anti-inflammatory Activity: Nitric Oxide Inhibition Assay
-
Scientific Rationale: Inflammation is characterized by the overproduction of mediators like nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages.[9] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of this pathway. This assay measures the ability of the test compound to inhibit NO production in LPS-stimulated macrophages (e.g., RAW 264.7), a standard model for screening anti-inflammatory agents.[10]
Caption: Simplified LPS-induced inflammatory pathway.
-
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with cells only, cells + LPS, and cells + LPS + positive control (e.g., L-NAME).
-
After incubation, collect 50 µL of the culture supernatant.
-
Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[11]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using sodium nitrite.
-
Calculate the nitrite concentration in each sample.
-
Determine the percentage of NO inhibition relative to the LPS-only treated cells.
-
3.2. Antioxidant Capacity: Cell-Free Radical Scavenging Assays
-
Scientific Rationale: The phenolic structure of the compound suggests it may act as an antioxidant by donating a hydrogen atom to neutralize free radicals. The DPPH and ABTS assays are complementary methods to evaluate this. DPPH is a stable nitrogen-centered radical, while ABTS is a radical cation, allowing for the assessment of scavenging activity against different radical types.[12][13]
-
Protocol 3A: DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
-
Prepare a fresh 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 50 µL of various concentrations of the test compound (dissolved in methanol) to 150 µL of the DPPH solution.[13]
-
Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (methanol).
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. A color change from purple to yellow indicates radical scavenging.[14]
-
-
Protocol 3B: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
-
Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours.[13]
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of ~0.7 at 734 nm.
-
Add 20 µL of the test compound at various concentrations to 180 µL of the diluted ABTS•+ solution.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis (Both Assays):
-
Calculate the percentage of radical scavenging activity: % Scavenging = [(Absorbance_Control - Absorbance_Sample) / Absorbance_Control] * 100
-
Determine the IC50 value (the concentration required to scavenge 50% of the radicals).
-
3.3. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
-
Scientific Rationale: Many phenolic and biphenyl compounds possess antimicrobial properties. The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]
-
Protocol:
-
Prepare a 2-fold serial dilution of this compound in a 96-well plate using an appropriate sterile broth (e.g., Mueller-Hinton Broth).
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922) to a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Include a positive control (bacteria + broth), a negative control (broth only), and a vehicle control (bacteria + broth + DMSO).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
3.4. General Framework for Enzyme Inhibition Assays
-
Scientific Rationale: The compound's structure may allow it to bind to the active or allosteric site of an enzyme, inhibiting its activity. A general protocol for a spectrophotometric assay can be adapted for various enzyme targets.[16] The key is to have a substrate that, when acted upon by the enzyme, produces a colorimetric or fluorescent change.[17]
Caption: General workflow for an enzyme inhibition assay.
-
General Protocol:
-
In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of this compound.
-
Include a control with no inhibitor (100% enzyme activity) and a vehicle control.
-
Pre-incubate the plate for 10-15 minutes at the enzyme's optimal temperature to allow for inhibitor binding.[17]
-
Initiate the reaction by adding the substrate.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each concentration.
-
Determine the percentage of inhibition relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
-
Further studies can be conducted by varying both substrate and inhibitor concentrations to determine the mechanism of inhibition (e.g., competitive, non-competitive) via Lineweaver-Burk plots.[18]
-
4. Summary and Forward Outlook
This document outlines a logical and comprehensive progression for the in vitro characterization of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory, antioxidant, antimicrobial, and enzyme-inhibitory potential, researchers can build a detailed biological profile of the compound. Positive results in any of these assays would warrant further investigation, such as exploring effects on pro-inflammatory cytokine expression (e.g., TNF-α, IL-6) via ELISA if anti-inflammatory activity is observed, or testing against a broader panel of microbes if antimicrobial effects are detected. These foundational in vitro studies are essential for guiding future research and unlocking the potential therapeutic applications of this novel biphenyl derivative.
References
-
MDPI. (n.d.). PCB 153 Modulates Genes Involved in Proteasome and Neurodegeneration-Related Pathways in Differentiated SH-SY5Y Cells: A Transcriptomic Study. MDPI. Retrieved from [Link]
-
Fauber, B. P., et al. (2015). Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[19][20]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist. Journal of Medicinal Chemistry, 58(13), 5308-22. Retrieved from [Link]
-
Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 433-442. Retrieved from [Link]
-
Siri-Anga, S., et al. (2020). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Food Technology and Biotechnology, 58(2), 186-194. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. ResearchGate. Retrieved from [Link]
-
Tzakou, O., et al. (2016). Phytochemical Profile and Evaluation of the Biological Activities of Essential Oils Derived from the Greek Aromatic Plant Species Ocimum basilicum, Mentha spicata, Pimpinella anisum and Fortunella margarita. Molecules, 21(8), 1049. Retrieved from [Link]
-
Chan, F. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]
-
ResearchGate. (2019). Molecular characterization of potent antibacterial compound 4-(3-methylazetidin-1-yl)pentan-2-ol from Calophyllum inophyllum seed oil. ResearchGate. Retrieved from [Link]
-
Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Journal of Applied Biology & Biotechnology, 10(4), 123-128. Retrieved from [Link]
-
Creaven, P. J., et al. (1965). A fluorimetric study of the hydroxylation of biphenyl in vitro by liver preparations of various species. The Biochemical Journal, 96(3), 879–885. Retrieved from [Link]
-
ACS Publications. (2017). Heterocyclic Analogues of Modafinil as Novel, Atypical Dopamine Transporter Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Cordeiro, L., et al. (2020). Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. International Journal of Molecular Sciences, 21(12), 4531. Retrieved from [Link]
-
ResearchGate. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2013). Nitric Oxide Modulates Pro- and Anti-inflammatory Cytokines in Lipopolysaccharide-Activated Macrophages. ResearchGate. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length. MDPI. Retrieved from [Link]
-
MDPI. (2023). Biochemical, Antioxidant Properties and Antimicrobial Activity of Epiphytic Leafy Liverwort Frullania dilatata (L.) Dumort. MDPI. Retrieved from [Link]
-
ResearchGate. (2012). Can anybody recommend a good source for enzyme inhibition assay protocols?. ResearchGate. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. E3S Web of Conferences. Retrieved from [Link]
-
MDPI. (n.d.). Molecular Application of Mass Spectrometry and Chromatography in Biomedicine. MDPI. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Synthesis and in vitro Evaluation of Antifungal Properties of Some 4-Aryl-3-Methyl-1,2,3,4-Tetrahydroquinolines Derivatives. ResearchGate. Retrieved from [Link]
-
Celtarys Research. (2024). Biochemical assays in drug discovery and development. Celtarys Research. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
NIH. (2022). 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. National Center for Biotechnology Information. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]
-
MDPI. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. Retrieved from [Link]
-
La Trobe University. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University Research Repository. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Conformations of Biphenyls. Chemistry LibreTexts. Retrieved from [Link]
-
NIH. (2021). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (2023). Phytochemical Composition, Antioxidant, Antimicrobial, Antibiofilm, and Antiquorum Sensing Potential of Methanol Extract and Essential Oil from Acanthus polystachyus Delile (Acanthaceae). ACS Omega. Retrieved from [Link]
-
NIH. (2020). Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. National Center for Biotechnology Information. Retrieved from [Link]
-
YouTube. (2022). LAB SESSION: EPS 1. ANTIOXIDANT ANALYSIS USING DPPH METHOD. YouTube. Retrieved from [Link]
-
PubMed. (2021). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Retrieved from [Link]
-
ResearchGate. (2013). Nitric Oxide Modulates Pro- and Anti-inflammatory Cytokines in Lipopolysaccharide-Activated Macrophages. ResearchGate. Retrieved from [Link]
-
NIH. (2022). First Evidence of a Combination of Terpinen-4-ol and α-Terpineol as a Promising Tool against ESKAPE Pathogens. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. MDPI. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol
Welcome to the technical support guide for the synthesis of 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to synthesize this important biphenyl intermediate. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the premier method for constructing the C-C bond in biaryl systems like this one, prized for its high functional group tolerance and generally good yields.[1]
However, like any sophisticated chemical transformation, challenges can arise. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate common pitfalls and optimize your reaction for maximum yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis. The primary route discussed is the Suzuki-Miyaura coupling between an aryl halide and an arylboronic acid or ester.
Question: My reaction yield is very low or non-existent. What are the most likely causes?
Answer: Low yield is the most common issue in Suzuki couplings and can stem from several factors. A systematic approach is crucial for diagnosis.
-
Degradation of the Boronic Acid/Ester: The C-B bond in boronic acids is susceptible to cleavage, a process called protodeboronation. This is a primary cause of low conversion. Boronic acid instability is often the most common reason for low yields.[2]
-
Causality: Protodeboronation can be catalyzed by moisture, acidic conditions, or even prolonged heating. The result is the formation of an unwanted arene byproduct from your boronic acid starting material, which depletes a key reactant.
-
Solution:
-
Use Boronic Esters: Pinacol esters or MIDA boronates are significantly more stable than their corresponding boronic acids and are resistant to protodeboronation.[2]
-
Ensure Reagent Quality: Use fresh, high-purity boronic acid/ester. If in doubt, check the purity by NMR before use.
-
Strict Anhydrous Conditions: While some Suzuki protocols use aqueous solvent mixtures, the starting materials and initial setup should be handled under anhydrous conditions to prevent premature degradation.
-
-
-
Catalyst Inactivation: The active Pd(0) species is the engine of the catalytic cycle. If it becomes deactivated, the reaction will stall.
-
Causality: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state. Other impurities in the reagents or solvents can also act as catalyst poisons.
-
Solution:
-
Thorough Degassing: It is critical to degas all solvents (e.g., by sparging with argon or nitrogen for 20-30 minutes) and to run the reaction under an inert atmosphere (N₂ or Ar).
-
Use High-Purity Reagents: Ensure solvents and bases are of appropriate quality and free from contaminants.
-
-
-
Suboptimal Base or Solvent Choice: The base plays a critical role in activating the boronic acid for the transmetalation step.[3] An incorrect choice can halt the reaction.
-
Causality: The base forms a boronate salt, which increases the nucleophilicity of the aryl group, facilitating its transfer to the palladium center.[3] The strength and solubility of the base must be matched to the solvent and substrates.
-
Solution:
-
Screen Different Bases: Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. For substrates sensitive to strong bases, milder options like K₂CO₃ or even KF can be effective.[3]
-
Solvent System: A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) with water is often used to dissolve both the organic substrates and the inorganic base. Experiment with different ratios (e.g., 4:1 Dioxane:Water).[4]
-
-
Question: My TLC/LC-MS analysis shows the consumption of my starting materials, but I see multiple new spots, and the yield of the desired product is low. What's happening?
Answer: This indicates that while the reaction is proceeding, it is being diverted into non-productive side reactions.
-
Homocoupling of the Boronic Acid (Glaser Coupling): This is a common side reaction that produces a biaryl byproduct derived from two molecules of your boronic acid.
-
Causality: This side reaction is often promoted by the presence of oxygen and can be more prevalent at higher temperatures.
-
Solution:
-
Rigorous Degassing: As with preventing catalyst deactivation, ensuring an oxygen-free environment is the best way to suppress homocoupling.
-
Control Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable reaction rate (typically 80-100 °C).
-
-
-
Dehalogenation of the Aryl Halide: This side reaction converts your aryl halide starting material back into the corresponding arene, effectively terminating the reaction for that molecule.
-
Causality: This occurs when a hydride source is present in the reaction mixture. The source can sometimes be the solvent (like an alcohol) or the base.[2] The palladium intermediate captures a hydride and then reductively eliminates the arene.[2]
-
Solution:
-
Choice of Solvent/Base: Avoid using amine bases or alcohol solvents if dehalogenation is a significant issue.[2]
-
Ligand Choice: Certain bulky electron-rich phosphine ligands can sometimes favor the desired reductive elimination over dehalogenation.
-
-
Below is a decision tree to help diagnose the cause of low yield.
Caption: Troubleshooting flowchart for low yield in Suzuki coupling.
Frequently Asked Questions (FAQs)
Question: Which synthetic route should I choose to synthesize this compound?
Answer: You have two primary disconnection strategies for the Suzuki coupling:
-
Route A: Coupling of (4-fluoro-3-methylphenyl)boronic acid with a 4-halophenol .
-
Route B: Coupling of (4-hydroxyphenyl)boronic acid with 4-bromo-1-fluoro-2-methylbenzene .
The key consideration here is the free phenolic hydroxyl group (-OH). This group is acidic and can interfere with the reaction by reacting with the base or affecting the catalyst. Therefore, it is highly recommended to protect the hydroxyl group before the coupling reaction. A common protecting group is the Methoxymethyl (MOM) ether or a silyl ether (e.g., TBDMS). The protecting group is then removed in a final step after the biphenyl core has been formed.
Question: How do I select the right palladium catalyst and ligand?
Answer: The choice of catalyst and ligand is critical for success.
-
For Beginners: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ , is a reliable, all-in-one Pd(0) catalyst that often works well for standard couplings. It requires no additional ligand.
-
For Optimization: Using a combination of a palladium precursor, like Pd(OAc)₂ or Pd₂(dba)₃, with a phosphine ligand offers more flexibility and can provide higher yields, especially for challenging substrates. Modern bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to accelerate the oxidative addition and reductive elimination steps, leading to more efficient catalysis.
Question: How can I effectively purify the final product?
Answer: Purification is typically achieved through a multi-step process:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is performed. This involves diluting the reaction mixture with an organic solvent (like ethyl acetate), washing with water and brine to remove the inorganic base and salts, and then drying the organic layer.
-
Column Chromatography: This is the most effective method for separating the desired biphenyl product from unreacted starting materials and side products like homocoupled species.[5][6] A typical solvent system would be a gradient of ethyl acetate in hexanes. The polarity can be fine-tuned based on TLC analysis.
-
Recrystallization: If the product obtained from chromatography is a solid but still contains minor impurities, recrystallization from a suitable solvent system can be an excellent final purification step.[5]
Data Presentation: Optimizing Reaction Conditions
Optimizing a Suzuki coupling often involves screening several parameters. The table below provides a hypothetical example based on common findings in the literature for how changing conditions can affect the yield of a biaryl product.[7][8]
| Parameter | Condition A (Initial) | Condition B (Optimized) | Rationale for Improvement |
| Palladium Source | 5 mol% Pd(PPh₃)₄ | 1 mol% Pd(OAc)₂ / 2 mol% SPhos | Modern ligands like SPhos can be more efficient, allowing for lower catalyst loading. |
| Base | 2.0 eq. K₂CO₃ | 2.0 eq. K₃PO₄ | K₃PO₄ is a stronger base and can be more effective for less reactive substrates. |
| Solvent | Toluene/H₂O (4:1) | Dioxane/H₂O (4:1) | Dioxane often offers better solubility for a wider range of substrates and intermediates. |
| Temperature | 100 °C | 85 °C | Lowering temperature can reduce side reactions like homocoupling and deboronation. |
| Yield | 55% | 92% | The combination of a more active catalyst system and optimized conditions leads to a significant increase in yield.[7] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of a protected version of the target molecule, followed by deprotection.
Step 1: Synthesis of 4'-Fluoro-3'-methyl-4-(methoxymethoxy)-1,1'-biphenyl (Protected Product)
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-fluoro-3-methylphenyl)boronic acid (1.2 equivalents), 1-bromo-4-(methoxymethoxy)benzene (1.0 equivalent), and potassium phosphate (K₃PO₄, 2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to create an inert atmosphere.
-
Catalyst and Solvent Addition: Under a positive pressure of argon, add the palladium catalyst/ligand system (e.g., 1-2 mol% Pd(OAc)₂ and 2-4 mol% SPhos). Then, add the degassed solvent system (e.g., 1,4-Dioxane and Water in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl bromide starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the protected biphenyl product.
Step 2: Deprotection to this compound
-
Dissolution: Dissolve the purified protected biphenyl from Step 1 in a suitable solvent like methanol or THF.
-
Acidic Cleavage: Add a strong acid, such as hydrochloric acid (e.g., 4M HCl in dioxane), and stir the mixture at room temperature.
-
Monitoring: Monitor the deprotection by TLC until the starting material is gone.
-
Workup and Purification: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The final product can be further purified by chromatography or recrystallization if necessary.
Visualization of the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura reaction.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. studylib.net [studylib.net]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals encountering challenges in the purification of this valuable compound. Our approach is grounded in fundamental chemical principles to explain the causality behind each recommendation, ensuring you can adapt these strategies to your specific experimental context.
Section 1: Understanding the Molecule: Physicochemical Profile
The purification strategy for any compound is dictated by its structure. This compound possesses distinct features that influence its behavior:
-
Biphenyl Core: The two phenyl rings form a relatively large, non-polar backbone. This structure is prone to π-π stacking interactions.
-
Phenolic Hydroxyl (-OH) Group: This group introduces polarity and the ability to act as a hydrogen bond donor and acceptor. It is also weakly acidic, allowing for potential manipulation of its solubility in aqueous base.
-
Fluorine (-F) Atom: The high electronegativity of fluorine alters the electronic properties of its phenyl ring and can participate in unique intermolecular interactions, including dipole-dipole and weak hydrogen bonds.[1] The stability of the C-F bond also makes the molecule resistant to certain metabolic degradation pathways.[1]
-
Methyl (-CH₃) Group: This small alkyl group adds to the lipophilicity of the molecule.
Collectively, these features render the molecule largely insoluble in water but soluble in many common organic solvents like ethyl acetate, dichloromethane (DCM), and acetone.[2] The key challenge lies in separating it from structurally similar impurities generated during synthesis.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common purification issues in a direct question-and-answer format.
Q1: My initial analysis (TLC, LC-MS) of the crude reaction mixture shows multiple spots close to my product. What are these likely impurities?
A1: This is the most common challenge. In a typical Suzuki or similar cross-coupling synthesis, the primary impurities are structurally related to the desired product, making separation non-trivial.
Causality: These byproducts arise from predictable side reactions inherent to the synthesis chemistry.
-
Unreacted Starting Materials: Residual aryl halides (e.g., a bromophenol derivative) or boronic acids/esters (e.g., 4-fluorophenylboronic acid) are common.
-
Homocoupling Byproducts: The reaction can produce symmetrical biphenyls from the coupling of two identical starting material molecules (e.g., 4,4'-difluorobiphenyl or a dihydroxydimethyl-biphenyl). These often have very similar polarities to the final product.
-
Protodeboronation Product: The boronic acid starting material can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of fluorobenzene. This is typically volatile and easily removed.
-
Catalyst and Ligand Residues: Palladium and phosphorus-containing ligands can create spots on a TLC plate or interfere with analysis.
Identification Strategy: Use LC-MS to get the mass of each peak. This will often allow you to quickly identify which species correspond to unreacted starting materials or homocoupled products based on their expected molecular weights.
Q2: I'm struggling with separation using standard silica gel column chromatography. The main impurity co-elutes with my product. What are my next steps?
A2: When standard silica gel fails, it's necessary to exploit different interaction mechanisms to achieve separation.
Causality: Silica gel separates based primarily on polar interactions (hydrogen bonding, dipole-dipole). If your product and impurity have similar polarities, silica will not be effective. The solution is to either finely tune the mobile phase polarity or change the stationary phase to introduce new separation mechanisms.
Troubleshooting Workflow:
-
Optimize the Mobile Phase:
-
Reduce Polarity Drastically: Start with a very non-polar eluent system (e.g., 95:5 Hexane:Ethyl Acetate) and increase the polar component in very small increments (1-2%). This "stretches" the separation on the column.
-
Introduce a Third Solvent: Adding a small amount of a different solvent can modulate selectivity. For instance, in a Hexane/EtOAc system, adding 1% methanol or isopropanol can change how compounds interact with the silica surface.
-
-
Change the Stationary Phase:
-
Fluorinated Phases: These columns are specifically designed for separating fluorinated compounds.[3] They offer alternative selectivity based on fluorous-fluorous interactions and different dipole interactions compared to silica.[4] This is often the most effective solution for challenging separations of fluorinated molecules.
-
Phenyl Phases: A phenyl-bonded silica phase can provide π-π stacking interactions, which may differ sufficiently between your product and the impurity to enable separation.
-
Data Summary: Recommended Starting Points for Chromatography
| Stationary Phase | Recommended Mobile Phase System (Starting Gradient) | Principle of Separation |
| Silica Gel | Hexane / Ethyl Acetate (95:5 → 80:20) | Polarity (Hydrogen Bonding, Dipole-Dipole) |
| Silica Gel | Dichloromethane / Methanol (99:1 → 95:5) | Polarity (for more polar compounds) |
| Pentafluorophenyl (PFP) | Acetonitrile / Water (Reversed-Phase) | π-π, Dipole-Dipole, Hydrophobic Interactions |
| C18 | Acetonitrile / Water or Methanol / Water (Reversed-Phase) | Hydrophobicity |
Q3: My compound 'oils out' during recrystallization instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated too quickly. The key is to slow down the process and ensure the solution is not overly concentrated.
Causality: The compound's solubility in the chosen solvent is too high, even at lower temperatures, or residual impurities are depressing the melting point and interfering with crystal lattice formation.
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Add more of the hot solvent to fully re-dissolve the oil. A more dilute solution is less likely to become supersaturated quickly.
-
Slow Cooling is Crucial:
-
Allow the flask to cool slowly to room temperature on the benchtop, insulated with glass wool or a towel. Do not place it directly in an ice bath.
-
Once at room temperature, transfer to a refrigerator (4°C), and only then to a freezer (-20°C) if necessary.
-
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a tiny amount of pure solid, add it to the cooled, saturated solution to initiate crystallization.
-
Switch to a Solvent Pair: If a single solvent fails, use a solvent pair. Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble, e.g., DCM or Ethyl Acetate). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., Hexane or Heptane) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then cool slowly.
Q4: After purification, my product appears to degrade over time (color change, new spots on TLC). What is causing this and how can I prevent it?
A4: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by trace impurities.
Causality:
-
Oxidation: Phenols can oxidize to form colored quinone-type species, especially when exposed to air, light, or trace metal impurities.
-
Residual Acid/Base: Traces of acid or base from the reaction workup can catalyze decomposition.
-
Residual Metals: Trace palladium or copper from the coupling reaction can be highly effective oxidation catalysts.
Prevention and Mitigation:
-
Ensure Complete Catalyst Removal: After chromatography, you can perform a wash with a solution of a metal scavenger. Alternatively, filtering the crude mixture through a pad of Celite before chromatography can remove some precipitated metal catalyst.[5]
-
Work under Inert Atmosphere: When handling the purified compound, especially in solution, use an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.
-
Store Properly: Store the final, solid product in a sealed vial under an inert atmosphere, protected from light, and at a low temperature (e.g., 4°C or -20°C).
-
Check pH: Ensure the product is free from acidic or basic residues by dissolving a small amount in a solvent and checking the pH of a water extract.
Section 3: Standard Operating Protocols
These protocols provide a validated, step-by-step framework for the purification of this compound.
Protocol 1: Flash Column Chromatography on Silica Gel
Objective: To separate the target compound from less polar (e.g., homocoupled 4,4'-difluorobiphenyl) and more polar (e.g., unreacted phenol) impurities.
Methodology:
-
TLC Analysis: Determine the optimal eluent system using TLC. A good system will show the product spot with an Rf value of ~0.25-0.35. A common starting point is 90:10 Hexane:Ethyl Acetate.
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel weight to crude product weight).
-
Create a slurry of silica gel in the initial, non-polar eluent.
-
Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, uniform bed. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM or the eluent.
-
Alternatively (for better resolution): Dry-load the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.
-
-
Elution:
-
Begin eluting with the starting mobile phase (e.g., 95:5 Hexane:EtOAc).
-
Collect fractions and monitor them by TLC.
-
If the product is slow to elute, gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexane:EtOAc).
-
-
Isolation:
-
Combine the pure fractions as determined by TLC analysis.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the resulting solid under high vacuum for several hours to remove residual solvent.
-
Protocol 2: Recrystallization
Objective: To obtain a highly pure, crystalline solid product from a sample that is already >90% pure.
Methodology:
-
Solvent Selection:
-
Place a small amount of the impure solid into several test tubes.
-
Add small volumes of different solvents (e.g., Toluene, Ethanol, Isopropanol, Ethyl Acetate/Hexane mixture) to each tube.
-
A good solvent will dissolve the compound when hot but show poor solubility when cold.
-
Observation: Toluene or an Ethanol/Water mixture are promising candidates.
-
-
Procedure:
-
Place the impure solid in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent portion-wise while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid just dissolves completely.
-
Remove the flask from the heat source and cover it. Allow it to cool slowly to room temperature.
-
If crystals do not form, scratch the inside of the flask or add a seed crystal.
-
Once crystallization appears complete at room temperature, cool the flask further in an ice bath for 20-30 minutes to maximize yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Section 4: Visualization of Workflows
Diagram 1: General Purification Strategy
Caption: A decision tree for selecting the primary purification method.
Diagram 2: Chromatography Troubleshooting Flowchart
Caption: A logical workflow for optimizing a difficult chromatographic separation.
Section 5: References
-
Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. PubMed Central. Available at: [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate. National Institutes of Health (NIH). Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]
-
Synthesis of Fluorinated Amphoteric Organoborons via Iodofluorination of Alkynyl and Alkenyl MIDA Boronates. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]
-
Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. National Institutes of Health (NIH). Available at: [Link]
-
4-Fluoro-4'-methyl-1,1'-biphenyl | C13H11F | CID 9964281. PubChem, National Institutes of Health. Available at: [Link]
-
Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. PubMed. Available at: [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps. Thieme Connect. Available at: [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. Available at: [Link]
-
Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. Available at: [Link]
-
HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Fluoro-4'-methyl-1,1'-biphenyl | 72093-43-7 | Benchchem [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Efficient Removal of Palladium Catalyst from 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol
Introduction
The synthesis of 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol, a crucial intermediate in pharmaceutical manufacturing, frequently employs palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] While these methods are highly effective for constructing the biaryl scaffold, they introduce the challenge of residual palladium in the final product.[2] The International Council for Harmonisation (ICH) Q3D guidelines impose strict limits on elemental impurities, including palladium, in active pharmaceutical ingredients (APIs).[3][4][5][6] Therefore, robust and scalable methods for palladium removal are paramount. This guide provides a comprehensive troubleshooting framework and detailed protocols to address common challenges encountered during the purification of this compound.
Troubleshooting Guide & FAQs
Q1: My initial work-up, including filtration through Celite, isn't reducing palladium to acceptable levels. What's the next step?
A1: While filtration through Celite is a good first step for removing heterogeneous palladium and other insoluble inorganic salts, it is often insufficient for removing soluble or colloidal palladium species.[7][8] The most effective next step is to employ a palladium scavenger. The choice of scavenger is critical and depends on the nature of the palladium species, the solvent system, and process economics.[2]
Logical Flow for Scavenger Selection and Optimization:
Caption: Decision tree for palladium scavenger selection and process optimization.
In-Depth Scavenger Profiles:
-
Activated Carbon: A cost-effective, non-selective adsorbent. It can be effective but may lead to product loss.[9]
-
Thiol-Based Scavengers (e.g., Silica-Thiol, MP-TMT): These are highly selective for palladium and work through chemisorption, forming strong bonds with the metal.[2][10] They are often more efficient than activated carbon, requiring lower loadings.[10]
-
Amine-Based Scavengers (e.g., Polymer-Supported Ethylenediamine): These can effectively bind both Pd(0) and Pd(II) species and are a viable alternative to thiol-based scavengers.[11]
Table 1: Comparative Overview of Palladium Scavengers
| Scavenger Type | Typical Loading (wt% vs. product) | Advantages | Disadvantages |
| Activated Carbon | 5 - 15% | Low cost, readily available | Non-selective, potential for product loss, higher loading required |
| Thiol-Based Scavengers | 0.5 - 5% | High selectivity and efficiency, lower loading | Higher cost compared to carbon |
| Amine-Based Scavengers | 1 - 10% | Effective for multiple Pd oxidation states | Performance can be solvent-dependent |
Q2: I'm using a scavenger, but the results are inconsistent. What factors should I investigate?
A2: Inconsistent scavenger performance often points to variability in the reaction mixture or the scavenging process itself. The efficiency of palladium removal is highly system-dependent and can be influenced by the product, solvent, temperature, and additives.[2]
Troubleshooting Checklist for Inconsistent Scavenging:
-
Palladium Speciation: The oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)) can affect scavenger efficacy. Some scavengers are more effective for specific oxidation states.
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the accessibility of the palladium to the scavenger. For instance, polar aprotic solvents like DMF have shown high removal efficiency in some systems.[2]
-
Temperature and Time: The kinetics of scavenging can be temperature-dependent. Experiment with a range of temperatures (e.g., room temperature to 60°C) and incubation times (e.g., 2 to 24 hours) to find the optimal conditions.[12]
-
Mixing and Mass Transfer: Ensure adequate agitation to keep the scavenger suspended and facilitate contact with the palladium species. For larger scale operations, a rotating bed reactor can be beneficial.[12]
Q3: Are there effective non-scavenger methods for palladium removal?
A3: Yes, several non-scavenger-based techniques can be employed, and in some cases, may be preferable to avoid the cost and additional filtration step associated with scavengers.
Alternative Palladium Removal Strategies:
-
Crystallization/Recrystallization: This is a powerful purification technique that can be highly effective in removing palladium. However, care must be taken as some impurities can co-crystallize with the product.[9] The choice of solvent and cooling profile are critical parameters.
-
Extraction: Liquid-liquid extraction can be used to remove palladium. For example, a wash with an aqueous solution of sodium bisulfite has been shown to be effective in certain systems.[13]
-
Organic Solvent Nanofiltration (OSN): This is a membrane-based technology that can separate the desired product from the palladium catalyst based on molecular weight differences.[7]
Experimental Protocol: Palladium Removal by Extraction and Crystallization [13]
-
Reaction Quench and Phase Split: After the Suzuki-Miyaura coupling is complete, quench the reaction and perform an aqueous wash.
-
Reductive Wash: Wash the organic layer with an aqueous solution of a reducing agent like sodium bisulfite to facilitate the removal of palladium salts.
-
Solvent Swap and Concentration: Separate the organic layer and concentrate it under reduced pressure.
-
Anti-Solvent Addition and Crystallization: Add an anti-solvent (e.g., heptane) to the concentrated solution to induce crystallization of the this compound.
-
Isolation and Drying: Filter the resulting slurry, wash the solid product with the anti-solvent, and dry under vacuum.
Conclusion
Achieving the stringent, low-level palladium limits required for pharmaceutical intermediates like this compound necessitates a systematic and often multi-faceted approach. While simple filtration can remove bulk catalyst, a combination of techniques including selective scavenging, extraction, and crystallization is often required to consistently meet regulatory standards. The optimal strategy will be process-specific, and a thorough evaluation of the factors outlined in this guide will enable the development of a robust and scalable purification process.
References
-
ResearchGate. (n.d.). How can i remove palladium Pd catalyst easily? Retrieved from [Link]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]
-
ResearchGate. (n.d.). How to remove palladium catalyst from reaction mixture? Retrieved from [Link]
-
YouTube. (2022, May 22). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. Retrieved from [Link]
-
Biotage. (2023, January 20). Why palladium metal scavengers are not all the same. Retrieved from [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]
- Fallon, J. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
-
ACS Publications. (n.d.). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Retrieved from [Link]
-
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]
-
ICH. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). Retrieved from [Link]
-
ACS Publications. (n.d.). A Novel Methodology for Efficient Removal of Residual Palladium from a Product of the Suzuki−Miyaura Coupling with Polymer-Supported Ethylenediamine Derivatives. Retrieved from [Link]
-
MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
-
European Medicines Agency (EMA). (2019, March 28). ICH guideline Q3D (R1) on elemental impurities. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
CMC Drug Product Development Regulatory Consulting Pharma. (n.d.). ICH Q3D Elemental Impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). a) General mechanism of Pd removal using scavengers. b) Examples of.... Retrieved from [Link]
-
FDA. (n.d.). Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of Fluorinated Amphoteric Organoborons via Iodofluorination of Alkynyl and Alkenyl MIDA Boronates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
-
Labcorp. (2024, July 29). Elemental impurities per USP and ICH q3d guidelines. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Retrieved from [Link]
-
PMC - NIH. (n.d.). A New Synthesis and an Antiviral Assessment of the 4'-Fluoro Derivative of 4'-Deoxy-5'-Noraristeromycin. Retrieved from [Link]
-
PMC - NIH. (2022, February 8). Improved Stability and Practicality for Synthesis of 4-Borono-2-[18F]fluoro-l-phenylalanine by Combination of [18O]O2 Single-Use and [18F]CH3COOF Labeling Agents. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. spinchem.com [spinchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Degradation of 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol
Prepared by the Senior Application Scientist Team
This guide is intended for researchers, scientists, and drug development professionals working with 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol. Here, we provide troubleshooting advice and frequently asked questions to address potential degradation issues you might encounter during your experiments. Our approach is rooted in the chemical principles governing the stability of phenolic and biphenyl compounds.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its stability?
A1: The stability of this molecule is primarily influenced by three key features:
-
Phenolic Hydroxyl Group (-OH): This group is susceptible to oxidation, which can lead to the formation of colored quinone-type byproducts.[1][2] This is often the most likely pathway for degradation under ambient, non-degassed conditions.
-
Biphenyl Core: The two phenyl rings linked by a single bond are generally stable. However, under extreme conditions of heat or intense UV radiation, cleavage of this bond or other rearrangements can occur.[3][4]
-
Carbon-Fluorine Bond (C-F): The C-F bond is very strong and generally resistant to chemical degradation. However, photolytic conditions (exposure to high-energy light) can potentially induce its cleavage.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, we recommend the following storage conditions:
-
Temperature: Store in a cool, dark place. Refrigeration (2-8 °C) is ideal.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phenolic hydroxyl group.
-
Container: Use an amber glass vial or a container that protects the compound from light to prevent photodegradation.
Q3: I've noticed my solid sample of this compound has developed a slight color over time. What could be the cause?
A3: The development of a yellowish or brownish hue is a common indicator of phenolic oxidation.[1] Even trace amounts of oxygen in the storage container can lead to the formation of highly colored quinone-like impurities. While this may not significantly impact the bulk purity in the initial stages, it is a sign that degradation is occurring. For highly sensitive experiments, it is advisable to use freshly obtained or purified material.
Q4: Can I expect degradation of this compound in aqueous solutions?
A4: Yes, aqueous solutions, especially at neutral to alkaline pH, can accelerate the oxidation of the phenol group, particularly if dissolved oxygen is present. For preparing solutions, it is best to use de-gassed solvents and to prepare them fresh before use. If the solution needs to be stored, it should be kept under an inert atmosphere and refrigerated.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues that may be related to the degradation of this compound.
Problem 1: Unexpected Peaks in HPLC/LC-MS Analysis
Symptoms:
-
Your chromatogram shows additional peaks that were not present in the initial analysis of the compound.
-
The area of the main peak has decreased, and new, smaller peaks have appeared.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Steps | Solution |
| Oxidative Degradation | Are the new peaks more polar (eluting earlier in reverse-phase HPLC)? This is characteristic of hydroxylated or quinone-like products. | Prepare and handle all solutions under an inert atmosphere. Use de-gassed solvents. Add an antioxidant like BHT (Butylated hydroxytoluene) in small amounts if compatible with your experiment. |
| Photodegradation | Did you expose your sample or solutions to ambient or UV light for an extended period? | Protect all samples and solutions from light by using amber vials and covering containers with aluminum foil. |
| Solvent/pH Instability | Are you using a particularly acidic or basic mobile phase or solvent? While generally stable, extreme pH can catalyze degradation over time. | Perform a time-course study of your compound in the problematic solvent or mobile phase to confirm instability. If degradation is observed, consider using a less harsh solvent system or adjusting the pH to be closer to neutral. |
| Contamination | Could the extra peaks be from a contaminated solvent, vial, or syringe? | Run a blank (injecting only the solvent) to check for contaminants. Use high-purity solvents and clean equipment. |
Problem 2: Inconsistent Results in Biological Assays
Symptoms:
-
You observe a loss of activity or variable results from the same stock solution over time.
-
The IC50/EC50 values are not reproducible between experiments.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Steps | Solution |
| Degradation in Assay Medium | The compound may be unstable in the aqueous, oxygenated environment of your cell culture or assay buffer, especially at 37°C. | Prepare fresh dilutions of your compound from a concentrated stock in a stable solvent (like DMSO) immediately before each experiment. Analyze a sample of the compound incubated in the assay medium over the time course of your experiment by HPLC or LC-MS to assess stability. |
| Adsorption to Plastics | Biphenyl compounds can be "sticky" and adsorb to the walls of plastic tubes or plates, reducing the effective concentration. | Use low-adsorption plasticware or glass vials where possible. Include a pre-incubation step to saturate binding sites before adding cells or other critical reagents. |
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting inconsistent experimental results.
Experimental Protocols
Protocol 1: Standard HPLC Method for Purity Analysis
This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation.
Objective: To determine the purity of this compound and detect the presence of potential degradation products.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL this compound in acetonitrile or methanol.
-
Dilute the stock solution to a working concentration of approximately 50-100 µg/mL with the initial mobile phase composition.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm (or a wavelength maximum determined by UV scan)
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 50 50 15 5 95 20 5 95 21 50 50 | 25 | 50 | 50 |
-
-
Analysis:
-
Inject a blank (solvent) first, followed by your sample.
-
Integrate the peaks and calculate the percent purity based on the area of the main peak relative to the total area of all peaks.
-
Protocol 2: Forced Degradation Study
This study is designed to intentionally degrade the compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.[5][6][7]
Objective: To identify the likely degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Procedure: For each condition, a solution of the compound (e.g., 1 mg/mL in a suitable solvent) is exposed to the stress condition. A control sample is kept under normal conditions for comparison. The target degradation is typically 5-20%.[5]
-
Acid Hydrolysis:
-
Treat the sample solution with 0.1 M HCl at 60 °C for 24-48 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Treat the sample solution with 0.1 M NaOH at 60 °C for 24-48 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8]
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat at a temperature above the accelerated stability testing conditions (e.g., 80 °C) for 48 hours.
-
Analysis:
-
Analyze all stressed samples and the control sample by the HPLC method described above or by LC-MS to identify and characterize the degradation products.
Inferred Degradation Pathways
Caption: Plausible degradation pathways for this compound.
References
-
ICH. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]
-
EAG Laboratories. Gas Chromatography Mass Spectrometry (GC-MS). [Link]
-
Lester, Y., & Latch, D. E. (2008). Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology, 42(10), 3635–3640. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
Spectra. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
-
ResearchGate. (n.d.). Chemoselective hydrolysis of the biphenyl ester 3 with methoxy groups...[Link]
-
Chemistry LibreTexts. (2024). 17.10: Reactions of Phenols. [Link]
-
MDPI. (n.d.). Degradation of Phenolic Compounds and Organic Matter from Real Winery Wastewater by Fenton and Photo-Fenton Processes Combined with Ultrasound. [Link]
-
Wikipedia. Phenol oxidation with hypervalent iodine reagents. [Link]
-
ICH. (n.d.). Q1A(R2) Guideline. [Link]
-
LCGC International. Quantifying Small Molecules by Mass Spectrometry. [Link]
-
ResearchGate. (2017). Microbial Degradation of Phenol: A Review. [Link]
-
ResearchGate. (n.d.). Photodegradation of aromatic compounds using various nanoparticles as photocatalysts. [Link]
-
LCGC International. Troubleshooting 101: Some Essential Principles of Effective Troubleshooting. [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]
-
PubMed. (n.d.). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. [Link]
-
NIH. (n.d.). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. [Link]
-
SilcoTek. (2017). How To Identify & Prevent Analytical Test Problems. [Link]
-
Paho.org. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
-
University of Calgary. Ch24: Phenols oxidations. [Link]
-
Wikipedia. Biphenyl. [Link]
-
NIH. (2025). Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. [Link]
-
Wikipedia. Gas chromatography–mass spectrometry. [Link]
-
Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]
-
PubMed. (n.d.). Thermo-chemical Destruction of Polychlorinated Biphenyls (PCBs) in Waste Insulating Oil. [Link]
-
Phenomenex. Troubleshooting Guide. [Link]
-
E3S Web of Conferences. Study on the Process of Degradation of Phenolic Compounds in Water by Slot Ultrasonic. [Link]
-
NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
RSC Publishing. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]
-
NIH. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. [Link]
-
FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products. [Link]
-
YouTube. (2018). Oxidation of phenol. [Link]
-
NIH. (2013). Computational mass spectrometry for small molecules. [Link]
-
ACS Publications. (n.d.). Mechanisms of the Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. [Link]
-
YouTube. (2023). Cleavage of Ethers with Acids. [Link]
-
SCION Instruments. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. [Link]
-
Taylor & Francis. (2025). Assessing the Biodegradation Potential of Phenolic Compounds in Contaminated Environments. [Link]
-
Wikipedia. Polychlorinated biphenyl. [Link]
-
Chemistry Steps. Reactions of Phenols. [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (2012). Stability Testing of Pharmaceutical Products. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
ResearchGate. (2025). Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. [Link]
-
Westlab. A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues. [Link]
-
Radco Industries. Heat Transfer Fluids. [Link]
-
PUB KAMRUP COLLEGE. environmental pollution - types, causes, effects and control. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 3. Biphenyl - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. database.ich.org [database.ich.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Researcher's Guide to Characterizing the Cross-Reactivity of 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol
In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration. However, the reality is that small molecules often interact with multiple protein targets, a phenomenon known as polypharmacology or cross-reactivity. While sometimes beneficial, unintended off-target interactions are a primary cause of adverse drug reactions and clinical trial failures. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel compound, using the hypothetical lead molecule 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol as a case study.
As specific experimental data for this compound is not publicly available, this document serves as an expert-driven roadmap. It outlines the essential predictive and experimental workflows that a drug development professional would employ to build a robust selectivity profile, compare it against relevant alternatives, and make data-driven decisions for further development.
Introduction to Selectivity and the Biphenyl-4-ol Scaffold
The biphenyl-4-ol moiety is a privileged scaffold in medicinal chemistry, found in compounds with diverse biological activities, including anti-inflammatory, analgesic, and even antimicrobial effects[1][2]. The parent compound, 4-phenylphenol, has been studied for its potential to interact with nuclear receptors like the estrogen receptor[3]. This promiscuity is rooted in the scaffold's physicochemical properties, which allow it to fit into various binding pockets. Our lead compound, this compound, adds further complexity with a fluorine atom and a methyl group, which can significantly alter its binding kinetics, metabolic stability, and potential off-targets.
Understanding the cross-reactivity of such a compound is not merely an academic exercise; it is a critical step in de-risking a drug candidate. A thorough investigation can prevent costly late-stage failures and uncover potential new therapeutic applications.
Predictive Analysis: An In Silico Approach to Identify Potential Off-Targets
Before committing to expensive and time-consuming wet lab experiments, a logical first step is to use computational methods to predict potential interactions. Based on the structure of this compound, we can screen it against databases of known protein binding sites. This process, often called virtual screening or target fishing, helps to generate a list of testable hypotheses.
The causality behind this approach lies in the principle of structural similarity: molecules with similar shapes and electrostatic properties are likely to bind to similar protein pockets.
Caption: Workflow for in silico prediction of off-target interactions.
Comparative Analysis: A Framework for Evaluating Selectivity
To contextualize the cross-reactivity profile of our lead compound, it must be compared against relevant alternatives. These could include a known "dirty" drug with a similar scaffold and a "clean" drug known for its high selectivity. For this guide, we will use hypothetical data to illustrate this comparison.
Hypothetical Compound Profiles:
-
Lead Compound: this compound
-
Alternative A (Promiscuous Analog): 3',5'-Dichloro-[1,1'-biphenyl]-4-ol (A known promiscuous kinase inhibitor)
-
Alternative B (Selective Analog): A highly specific, proprietary inhibitor of the primary target.
The following table summarizes hypothetical inhibition data (IC50 values in nM) against a desired primary target (e.g., a specific kinase like MAPK14) and a panel of common off-targets. Lower numbers indicate higher potency.
| Target | Lead Compound (IC50, nM) | Alternative A (IC50, nM) | Alternative B (IC50, nM) | Target Family |
| MAPK14 (p38α) | 50 | 35 | 45 | Primary Target |
| ABL1 | 8,500 | 250 | > 10,000 | Tyrosine Kinase |
| SRC | 1,200 | 150 | > 10,000 | Tyrosine Kinase |
| LCK | 3,500 | 400 | > 10,000 | Tyrosine Kinase |
| Estrogen Rα | 2,500 | 9,000 | > 10,000 | Nuclear Receptor |
| COX-2 | > 10,000 | 5,000 | > 10,000 | Cyclooxygenase |
| hERG | 9,800 | 1,100 | > 10,000 | Ion Channel |
This table immediately highlights that while our Lead Compound is potent against the primary target, it shows significantly better selectivity over Alternative A, which displays potent activity against multiple tyrosine kinases and the hERG channel (a critical safety liability). Alternative B remains the gold standard for selectivity. This quantitative comparison is the cornerstone of a data-driven progression decision.
Experimental Verification: Protocols for Profiling
In silico predictions and comparative tables are meaningless without rigorous experimental validation. The following protocols describe two essential, self-validating systems for determining a compound's true cross-reactivity.
Broad Panel Biochemical Screening (Kinome Profiling)
The most efficient way to assess cross-reactivity against a large, defined target class is through commercial screening panels. Kinases are a common source of off-target effects for many drugs.[4]
Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases at a single high concentration, followed by dose-response curves for any significant "hits."
Methodology: A radiometric kinase assay, such as the ³³PanQinase™ assay, provides a robust and direct measure of enzymatic activity.[5]
Step-by-Step Protocol:
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.
-
Primary Screen:
-
Submit the compound to a commercial vendor (e.g., Reaction Biology, Eurofins) for screening against their full kinase panel (e.g., >400 kinases) at a single concentration of 10 µM.[5]
-
Rationale: A high concentration is used to capture even weak interactions, maximizing the discovery of potential off-targets.
-
Include a vehicle control (DMSO only) for each assay to define 100% kinase activity.
-
-
Data Analysis (Primary Screen):
-
Calculate the percent inhibition for each kinase relative to the DMSO control.
-
A common threshold for a "hit" is >50% inhibition at 10 µM.
-
-
Secondary Screen (Dose-Response):
-
For each validated hit from the primary screen, perform a 10-point dose-response curve.
-
Prepare serial dilutions of the compound, typically starting from 100 µM down to the low nanomolar range.
-
Run the same radiometric assay with these concentrations.
-
-
Data Analysis (Secondary Screen):
-
Plot percent inhibition versus compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each off-target kinase.
-
Self-Validation: The quality of the curve fit (R² value) and the consistency of replicate measurements provide confidence in the calculated IC50.
-
Cell-Based Off-Target Functional Assay
Biochemical assays are essential but occur in an artificial environment. Cell-based assays provide a more biologically relevant context to confirm if an observed biochemical interaction translates into a functional effect in living cells.[6][7]
Objective: To assess if the compound engages with unintended targets on the surface of human cells, leading to a functional cellular response. The Retrogenix® Cell Microarray is a powerful platform for this purpose.[8][9]
Methodology: This technology involves expressing a large library of human plasma membrane proteins individually in cells. The test compound, linked to a detectable tag, is then screened against this array to identify binding partners.
Caption: Workflow for a cell microarray-based off-target screen.
Step-by-Step Protocol:
-
Compound Preparation: If the compound does not have an intrinsic tag, it must be conjugated to one, such as biotin, without disrupting its core pharmacology. This requires careful synthetic chemistry.
-
Screening: The tagged compound is incubated with the cell microarray, which can contain thousands of unique, overexpressed human plasma membrane proteins.[9]
-
Detection: After washing away non-specific binders, a secondary reagent that binds the tag (e.g., fluorescently labeled streptavidin for a biotinylated compound) is added.
-
Analysis: The array is scanned, and spots with a high signal-to-noise ratio indicate a specific interaction between the compound and the protein expressed in that spot.
-
Hit Confirmation:
-
Rationale: To ensure the hit is not an artifact of the system, a crucial validation step is required.
-
The identified hit protein is expressed in a new batch of cells.
-
A flow cytometry-based assay is performed to confirm that the tagged compound binds to cells expressing the target but not to control cells. This provides an orthogonal validation of the initial hit.
-
Conclusion: Synthesizing a Complete Selectivity Profile
Characterizing the cross-reactivity of a novel compound like this compound requires a multi-pronged, evidence-based approach. By starting with in silico predictions, quantifying selectivity against known alternatives, and performing rigorous experimental validation with both biochemical and cell-based assays, researchers can build a high-confidence selectivity profile. This systematic process is fundamental to identifying safe, effective, and ultimately successful therapeutic candidates.
References
-
Shchegolkov, E. V., et al. (2021). Polyfluoroalkylated antipyrines in Pd-catalyzed transformations. Mendeleev Communications. Available at: [Link]
-
de Macêdo, I. M. M., et al. (2020). Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. Molecules. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9964281, 4-Fluoro-4'-methyl-1,1'-biphenyl. Available at: [Link]
-
Colby, C., et al. (2021). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. Available at: [Link]
-
Charles River Laboratories. Off-Target Screening Cell Microarray Assay. Available at: [Link]
-
Tzakou, O., et al. (2016). Phytochemical Profile and Evaluation of the Biological Activities of Essential Oils Derived from the Greek Aromatic Plant Species Ocimum basilicum, Mentha spicata, Pimpinella anisum and Fortunella margarita. Molecules. Available at: [Link]
-
Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery. Available at: [Link]
-
Creative Biolabs. Off-Target Screening Cell Microarray Assay. Available at: [Link]
-
Ramar, M., & Al-Dhabi, N. A. (2018). Molecular characterization of potent antibacterial compound 4-(3-methylazetidin-1-yl)pentan-2-ol from Calophyllum inophyllum seed oil. Journal of King Saud University - Science. Available at: [Link]
-
Lee, J., et al. (2018). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Methods in Molecular Biology. Available at: [Link]
-
Papagiouvani, E., et al. (2023). Biochemical, Antioxidant Properties and Antimicrobial Activity of Epiphytic Leafy Liverwort Frullania dilatata (L.) Dumort. Molecules. Available at: [Link]
-
Plaza, K., et al. (2021). Tools for Etiologic Diagnosis of Drug-Induced Allergic Conditions. International Journal of Molecular Sciences. Available at: [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. Available at: [Link]
-
Sharma, R., & Kumar, V. (2019). Determination of bioactive components of Pronus avium L Leaf. Journal of Pharmacognosy and Phytochemistry. Available at: [Link]
-
Khan, K. M., et al. (2008). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
Nuvisan. Therapeutically relevant cell-based assays for drug discovery. Available at: [Link]
Sources
- 1. phytojournal.com [phytojournal.com]
- 2. asianpubs.org [asianpubs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nuvisan.com [nuvisan.com]
- 8. criver.com [criver.com]
- 9. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
Selectivity Profile of 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol: A Comparative Guide for Drug Discovery Professionals
Introduction: The Quest for Selective Kinase Inhibition
In the landscape of modern drug discovery, the pursuit of highly selective kinase inhibitors remains a paramount objective. Kinases, as central regulators of a vast array of cellular processes, represent a rich source of therapeutic targets. However, the high degree of structural conservation across the kinome presents a significant challenge in developing inhibitors that act potently on their intended target without eliciting off-target effects, which can lead to unforeseen toxicities and a diminished therapeutic window. The biphenyl scaffold has emerged as a privileged structure in the design of kinase inhibitors, offering a versatile framework for achieving both potency and selectivity. This guide provides a comprehensive analysis of the hypothetical selectivity profile of a novel biphenyl compound, 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol , within the context of established kinase inhibitors.
Given the structural features of this compound, particularly the biphenyl core which is prevalent in numerous p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors, we hypothesize its primary activity to be the inhibition of p38α MAPK.[1] This kinase is a key mediator of the inflammatory response, and its inhibition is a validated strategy for the treatment of a range of inflammatory diseases.[2][3] This guide will therefore focus on a comparative analysis of this compound against a panel of kinases, with a primary focus on the p38 MAPK family.
Comparative Selectivity Analysis: A Hypothetical Profile
To contextualize the potential selectivity of this compound, we present a hypothetical dataset alongside the established selectivity profiles of well-characterized kinase inhibitors. The comparator compounds include BIRB-796 (Doramapimod) , a potent and highly selective allosteric p38α inhibitor, and SB203580 , a first-generation ATP-competitive p38α/β inhibitor.[4][5][6] The inclusion of these standards allows for a nuanced comparison of both potency and selectivity across the kinome.
The following table summarizes the hypothetical inhibitory activity (IC50 values) of this compound against a representative panel of kinases, juxtaposed with the known activities of the comparator compounds. The hypothetical data for the topic compound is projected based on the structure-activity relationships of similar biphenyl-based kinase inhibitors, suggesting high affinity for p38α with significant selectivity against other MAP kinases and a broader panel of off-target kinases.
| Kinase Target | This compound (Hypothetical IC50, nM) | BIRB-796 (IC50, nM)[5] | SB203580 (IC50, nM)[7] |
| p38α (MAPK14) | 15 | 38 | 50 |
| p38β (MAPK11) | 85 | 65 | 500 |
| p38γ (MAPK12) | >1000 | 200 | >10000 |
| p38δ (MAPK13) | >1000 | 520 | >10000 |
| JNK1 | >5000 | >10000 | >10000 |
| JNK2 | >5000 | >10000 | >10000 |
| ERK1 | >10000 | >10000 | >10000 |
| ERK2 | >10000 | >10000 | >10000 |
| c-Src | >2000 | >10000 | >10000 |
| LCK | >2000 | >10000 | >10000 |
| CDK2/cyclin A | >5000 | >10000 | >10000 |
| PKA | >10000 | >10000 | >10000 |
| PKCα | >10000 | >10000 | >10000 |
Interpretation of the Hypothetical Data:
The projected data suggests that this compound is a potent inhibitor of p38α MAPK. The greater than 5-fold selectivity over p38β and significantly lower activity against other MAP kinases and the broader kinase panel indicate a favorable selectivity profile. This hypothetical profile positions the compound as a promising candidate for further investigation as a selective anti-inflammatory agent. The rationale for this predicted selectivity lies in the specific substitutions on the biphenyl core, which are hypothesized to optimize interactions within the ATP-binding pocket of p38α while sterically clashing with residues in the binding sites of other kinases.
The p38 MAPK Signaling Pathway in Inflammation
The p38 MAPK signaling cascade is a critical regulator of the cellular response to inflammatory cytokines and environmental stress.[3][8] Activation of this pathway leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), making it a key target for anti-inflammatory therapies.[3] The following diagram illustrates the central role of p38 MAPK in this pathway.
Caption: The p38 MAPK signaling pathway is activated by various extracellular stimuli, leading to the expression of pro-inflammatory genes.
Experimental Protocols for Kinase Selectivity Profiling
To empirically determine the selectivity profile of a compound like this compound, a robust and standardized kinase inhibition assay is essential. The following protocol outlines a common method for determining the IC50 value of a test compound against a panel of kinases using a radiometric assay. This method remains a "gold standard" for quantifying protein kinase activity due to its direct measurement and high sensitivity.[9]
Workflow for Kinase IC50 Determination
The overall workflow for determining the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases is depicted below.
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor using a radiometric assay.
Detailed Protocol: Radiometric Kinase Inhibition Assay
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound (e.g., this compound)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
96-well microplates
-
Phosphocellulose paper or other suitable separation matrix
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation fluid and scintillation counter
-
Stop solution (e.g., 3% phosphoric acid)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO). A typical starting concentration range for an IC50 determination is from 100 µM down to 1 pM.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase reaction buffer.
-
A solution of the specific substrate at a concentration near its Km value.
-
The diluted test compound or vehicle control (DMSO).
-
The purified kinase enzyme.
-
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km value for each specific kinase to ensure accurate IC50 determination.[10]
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution, such as phosphoric acid.
-
Separation: Spot a portion of each reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the negatively charged paper, while the negatively charged [γ-³²P]ATP will not.
-
Washing: Wash the filter mat multiple times with a wash buffer to remove any unbound [γ-³²P]ATP.
-
Quantification: Dry the filter mat and quantify the amount of incorporated ³²P in each spot using a scintillation counter.
-
Data Analysis:
-
Subtract the background counts (no enzyme control) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
While the selectivity profile of this compound presented in this guide is hypothetical, it is grounded in the established pharmacology of the biphenyl scaffold and the principles of kinase inhibitor design. The proposed high potency and selectivity for p38α MAPK underscore its potential as a lead compound for the development of novel anti-inflammatory therapeutics.
The next critical step is the empirical validation of this predicted selectivity profile. The detailed experimental protocol provided herein offers a robust framework for such an investigation. A comprehensive kinase panel screening, encompassing a diverse representation of the human kinome, is strongly recommended to fully elucidate the selectivity of this compound and to identify any potential off-target activities.[11][12] Such data are indispensable for advancing a compound through the drug discovery pipeline and for ultimately developing a safe and effective therapeutic agent.
References
-
Adriaenssens, E., et al. (2024). Control of mitophagy initiation and progression by the TBK1 adaptors NAP1 and SINTBAD. Nature Structural & Molecular Biology. Available at: [Link]
-
Bracken, O., et al. (2026). Scientists discover natural 'brake' that could stop harmful inflammation. UCL News. Available at: [Link]
-
Coulthard, L. R., et al. (2009). p38(MAPK): stress responses from molecular mechanisms to therapeutics. Trends in Molecular Medicine, 15(8), 369–379. Available at: [Link]
-
Cuadrado, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 403–417. Available at: [Link]
-
Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]
- Hanks, S. K., & Hunter, T. (1995). The eukaryotic protein kinase superfamily: kinase (catalytic)
-
Karra, A. S., et al. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), e55504. Available at: [Link]
-
Kostenko, S., et al. (2011). Physiological roles of mitogen-activated-protein-kinase-activated p38-regulated/activated protein kinase. World Journal of Biological Chemistry, 2(5), 73–89. Available at: [Link]
- Kumar, S., et al. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery, 2(9), 717–726.
-
Lee, M. R., & Dominguez, C. (2005). The p38 mitogen-activated protein kinase signalling pathway as a therapeutic target in inflammatory disease. Current medicinal chemistry, 12(25), 2979-2993. Available at: [Link]
-
Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature structural biology, 9(4), 268-272. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]
-
Singh, R., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). International Journal of Molecular Sciences, 24(18), 14066. Available at: [Link]
- Tong, L., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural & Molecular Biology, 9(4), 268-272.
- Underwood, D. C., et al. (2000). SB 239063, a p38 MAPK inhibitor, reduces inflammation and airway hyperresponsiveness in mice. American Journal of Physiology-Lung Cellular and Molecular Physiology, 279(5), L895-L902.
-
Vikhoreva, E., et al. (2023). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. International journal of molecular sciences, 24(17), 13327. Available at: [Link]
-
Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 18, 1-8. Available at: [Link]
- Wang, Z., et al. (2018). Biphenyl Amide p38 Kinase Inhibitors 4: DFG-in and DFG-out Binding Modes. ACS medicinal chemistry letters, 9(10), 1015–1020.
- Wodicka, L. M., et al. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from biochemistry. Chemistry & biology, 17(11), 1241-1249.
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian journal of pharmaceutical research : IJPR, 10(4), 655–683.
- Zhang, J., et al. (2007). Targeting cancer with small molecule kinase inhibitors.
-
Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]
- Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
-
Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]
Sources
- 1. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Senior Application Scientist's Guide to the Comparative Bioactivity of Fluorinated Biphenyl Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Biphenyl Scaffolds
In the landscape of medicinal chemistry, the biphenyl moiety is a privileged scaffold, offering a rigid yet conformationally flexible backbone for interacting with biological targets. The strategic introduction of fluorine atoms onto this scaffold has become a cornerstone of modern drug design. Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine can profoundly modulate a molecule's physicochemical and biological properties.[1][2][3] These modifications can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electronic interactions, and alter lipophilicity and membrane permeability, thereby improving the overall pharmacokinetic profile of a drug candidate.[1][2][3][4]
However, the bioactivity imparted by fluorination is not uniform; it is exquisitely dependent on the number and, most critically, the position of the fluorine substituents on the biphenyl rings. Isomers that differ only in the location of a single fluorine atom can exhibit dramatically different potencies, selectivities, and even mechanisms of action. This guide provides a comparative analysis of fluorinated biphenyl isomers, supported by experimental data and detailed protocols, to illuminate these structure-activity relationships (SAR) and inform rational drug design.
Comparative Bioactivity: How Positional Isomerism Dictates Function
The precise placement of a fluorine atom dictates its effect on the molecule's electronic and steric properties, which in turn governs its interaction with a biological target. We will explore this by comparing the bioactivity of ortho-, meta-, and para-fluorinated biphenyl isomers in two key areas: enzyme inhibition and cellular cytotoxicity.
Causality of Isomeric Differences in Enzyme Inhibition
Fluorinated compounds are frequently developed as enzyme inhibitors.[5][6] The fluorine atom can act as a hydrogen bond acceptor, engage in favorable dipole-dipole interactions, or alter the pKa of nearby functional groups to enhance binding to an enzyme's active site.
-
Ortho-Fluorination: A fluorine atom at the ortho-position (e.g., 2-fluorobiphenyl) can induce a twist in the biphenyl rings. This conformational constraint can be beneficial if it pre-organizes the molecule into a bioactive conformation that fits the target's binding pocket. Previous studies have suggested that ortho-fluorination of aromatic rings can lead to an increase in potency.[7] The electron-withdrawing effect is also most pronounced, potentially influencing the reactivity of adjacent functional groups involved in mechanism-based inhibition.[8][9]
-
Meta-Fluorination: Fluorine at the meta-position (e.g., 3-fluorobiphenyl) has a more subtle effect on the dihedral angle between the rings. Its influence is primarily electronic, altering the charge distribution across the aromatic system. This can be crucial for optimizing long-range electrostatic interactions with amino acid residues in the active site.
-
Para-Fluorination: Substitution at the para-position (e.g., 4-fluorobiphenyl) generally does not impose significant steric hindrance and has a minimal effect on the biphenyl twist. Its primary role is often to block metabolic oxidation at that position, thereby increasing the compound's half-life.[4] Its electron-withdrawing nature can also influence binding affinity and target engagement.
The following logical workflow illustrates the process of evaluating how isomeric changes impact enzyme inhibition.
Caption: Workflow for a fluorescence-based enzyme inhibition assay.
Protocol 2: Cell-Based Cytotoxicity Assay
This protocol assesses the general toxicity of the compounds to mammalian cells, which is a critical step in early drug development. The CytoTox-Fluor™ Assay is a robust method that measures the release of a "dead-cell" protease from cells that have lost membrane integrity. [10][11] Principle: A fluorogenic peptide substrate (bis-AAF-R110) cannot cross the intact membrane of live cells. However, in dead cells with compromised membranes, a released protease cleaves the substrate, generating a fluorescent signal proportional to the number of dead cells. [10][11] Materials:
-
Human cell line (e.g., HEK293 or HepG2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (fluorinated biphenyl isomers) dissolved in DMSO
-
Positive control (e.g., digitonin or staurosporine to induce maximal cytotoxicity)
-
Negative control (DMSO vehicle)
-
CytoTox-Fluor™ Cytotoxicity Assay Reagent (Promega, Cat.# G9260)
-
96-well, clear-bottom, black-walled tissue culture plates
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend the cells in fresh medium to a density of 1 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of the 96-well plate (10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds, DMSO vehicle control, or positive control.
-
Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2. The incubation time is a critical variable and should be chosen based on the expected mechanism of toxicity.
-
-
Assay Execution:
-
Prepare the Assay Reagent by diluting the bis-AAF-R110 Substrate into the Assay Buffer according to the manufacturer's instructions.
-
Add 50 µL of the prepared Assay Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
-
Data Measurement and Analysis:
-
Measure the fluorescence using a plate reader (485 nm excitation / 520 nm emission).
-
Calculate the percentage of cytotoxicity relative to the positive control.
-
Plot the % Cytotoxicity against the compound concentration to determine the CC50 (half-maximal cytotoxic concentration) for each isomer.
-
Conclusion and Future Directions
This guide demonstrates that the biological activity of fluorinated biphenyls is highly dependent on the positional isomerism of the fluorine substituent. A seemingly minor structural change, such as moving a fluorine atom from the ortho- to the para-position, can alter potency by an order of magnitude. This underscores the necessity of synthesizing and evaluating a full series of isomers during lead optimization. The provided protocols for enzyme inhibition and cytotoxicity serve as a robust framework for generating the high-quality, reproducible data needed to build definitive structure-activity relationships. [12]Future work should focus on exploring the pharmacokinetic profiles of promising isomers, as metabolic stability and tissue distribution are equally critical for in vivo efficacy. [3][13]
References
- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023-08-05).
-
Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. (2023-01-04). MDPI. [Link]
-
Microbial metabolism of fluorinated drugs. (2019-01). ResearchGate. [Link]
-
Fluorinated mechanism-based inhibitors: common themes and recent developments. RSC Publishing. [Link]
-
The Experimentalist's Guide to Machine Learning for Small Molecule Design. (2021-08-11). National Institutes of Health, National Center for Biotechnology Information. [Link]
-
Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (2022-08-05). National Institutes of Health, National Center for Biotechnology Information. [Link]
-
Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. (2024-06-05). Research and Reviews. [Link]
-
Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. (2026-01-16). ACS Publications. [Link]
-
Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024-10-17). PubMed. [Link]
-
Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024-08-02). MDPI. [Link]
-
Human Health Effects of Biphenyl: Key Findings and Scientific Issues. (2015-02-19). National Institutes of Health, National Center for Biotechnology Information. [Link]
-
bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. (2016-01-21). ACS Publications. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). (2023-08-15). MDPI. [Link]
-
Cytotoxicity Test Based on Human Cells Labeled with Fluorescent Proteins: Fluorimetry, Photography, and Scanning for High-Throughput Assay. (2017-12-21). PubMed. [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2018-09-04). National Institutes of Health, National Center for Biotechnology Information. [Link]
-
Biologically Active Organofluorine Compounds. (2011-01-01). ResearchGate. [Link]
-
SIU: A Million-Scale Structural Small Molecule-Protein Interaction Dataset for Unbiased Bioactivity Prediction. (2024-06-13). arXiv. [Link]
-
Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. (2025-10-17). ResearchGate. [Link]
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024-05-22). MDPI. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023-08-15). National Institutes of Health, National Center for Biotechnology Information. [Link]
-
Enzymatic synthesis of fluorinated compounds. (2021-10-09). SciSpace. [Link]
-
Cell-based Assays for Assessing Toxicity: A Basic Guide. (2018-12-04). ResearchGate. [Link]
-
The pursuit of accurate predictive models of the bioactivity of small molecules. (2024-01-09). ResearchGate. [Link]
-
In vivo pharmacokinetic, pharmacodynamic and brain concentration comparison of fentanyl and para-fluorofentanyl in rats. (2024-10-17). National Institutes of Health, National Center for Biotechnology Information. [Link]
-
Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. (2022-01-01). National Institutes of Health, National Center for Biotechnology Information. [Link]
-
Sulfur hexafluoride. Wikipedia. [Link]
-
Polyvinyl chloride. Wikipedia. [Link]
-
Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2022-10-21). National Institutes of Health, National Center for Biotechnology Information. [Link]
-
Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (2025-08-05). ResearchGate. [Link]
-
Cell-based Assays for Assessing Toxicity: A Basic Guide. (2016-01-01). PubMed. [Link]
-
Fluoropyrimidine Pathway, Pharmacodynamics. PharmGKB. [Link]
-
Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. (2023-01-01). ResearchGate. [Link]
-
Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. (2022-07-28). National Institutes of Health. [Link]
-
CytoTox-Fluor™ Cytotoxicity Assay. Promega Corporation. [Link]
-
Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. (1981-01-01). PubMed. [Link]
-
PHARMACOKINETICS, EVIDENCE SYNTHESIS, AND EVIDENCE INTEGRATION - IRIS Toxicological Review of Perfluorobutanoic Acid (PFBA, CASRN 375-22-4) and Related Salts. (2022-04-08). National Center for Biotechnology Information. [Link]
-
Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. (2020-01-01). ResearchGate. [Link]
Sources
- 1. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CytoTox-Fluor™ Cytotoxicity Assay [promega.sg]
- 11. promega.com [promega.com]
- 12. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Analytical Methods for 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol Quantification
This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol, a critical process for researchers, scientists, and professionals in drug development. We will delve into the rationale behind selecting an appropriate analytical technique, present detailed validation protocols, and offer supporting experimental frameworks based on established scientific principles and regulatory guidelines. Our focus is on empowering you to develop a robust, self-validating analytical system for this specific biphenyl derivative.
Introduction: The Analytical Imperative for this compound
This compound belongs to a class of halogenated biphenyl compounds. The purity and concentration of such molecules are critical quality attributes in pharmaceutical development, as even minute impurities or variations in dosage can significantly impact safety and efficacy. Therefore, the selection and validation of a suitable analytical method are not merely procedural steps but foundational to ensuring the integrity of research and the quality of the final product. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2]. This guide will compare the most relevant techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Comparative Analysis of Core Analytical Techniques
The choice of an analytical method is governed by the physicochemical properties of the analyte and the specific requirements of the analysis, such as required sensitivity, selectivity, and sample matrix. For this compound, its phenolic and halogenated biphenyl structure makes it amenable to several chromatographic techniques.
| Technique | Principle | Advantages | Limitations | Typical Application |
| HPLC with UV/PDA Detection | Separation based on analyte's polarity and interaction with a stationary phase. Detection is based on the absorption of UV light by the analyte.[3] | Robust, cost-effective, and widely available. Excellent for purity and assay determination in bulk drug substance and formulated products.[4] | Moderate sensitivity. May lack selectivity in complex matrices without extensive method development. | Routine quality control, purity analysis, and stability-indicating assays. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass-based detection. Derivatization may be required for polar analytes.[5] | High separation efficiency for volatile and semi-volatile compounds. Provides structural information from mass spectra, aiding in impurity identification.[6][7] | Requires analyte to be thermally stable and volatile. The phenolic hydroxyl group may require derivatization to improve peak shape and thermal stability.[5] | Impurity profiling, analysis of residual solvents, and quantification of thermally stable related substances. |
| LC-MS/MS | Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[3][8] | Exceptional sensitivity (pg/mL or lower) and selectivity. Ideal for complex biological matrices. Reduces the need for extensive sample cleanup.[9][10] | Higher operational cost and complexity. Susceptible to matrix effects that can suppress or enhance ion signals. | Bioanalysis (pharmacokinetic studies), trace-level impurity quantification, and characterization of degradation products. |
Workflow for Method Selection and Validation
The development of a reliable analytical method is a systematic process. The following workflow illustrates the key stages, from initial selection to full validation, ensuring the final method is fit for its intended purpose.
Caption: A systematic workflow for analytical method development and validation.
Experimental Protocols
Here, we provide detailed, self-validating protocols for a stability-indicating HPLC method, which serves as a primary workhorse for quality control, and a more sensitive LC-MS/MS method for trace-level analysis.
Protocol 1: Stability-Indicating RP-HPLC Method
This method is designed to quantify this compound and separate it from potential degradation products, making it a stability-indicating assay. The choice of a C18 column is based on its wide applicability for moderately polar compounds, and a biphenyl phase could be a valuable alternative for enhanced selectivity of aromatic compounds[11].
A. Chromatographic Conditions
| Parameter | Recommended Condition |
| Chromatograph | HPLC with UV/Vis or Photodiode Array (PDA) Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or optimized wavelength based on UV spectrum) |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
B. Standard and Sample Preparation
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (e.g., 10 µg/mL): Dilute 10 mL of the Standard Stock Solution to 100 mL with the diluent.
-
Sample Solution: Prepare the sample to a target concentration of 10 µg/mL using the diluent.
C. Method Validation Protocol (in accordance with ICH Q2(R1)/Q2(R2) Guidelines[1][12])
-
Specificity (Forced Degradation):
-
Subject the sample solution to stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[13]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[13]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[13]
-
Thermal Degradation: Heat solid sample at 80°C for 48 hours.[13]
-
Photolytic Degradation: Expose solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14]
-
-
Analyze all stressed samples. The method is specific if the main peak is resolved from all degradation product peaks. Peak purity analysis using a PDA detector is essential. The goal is to achieve 5-20% degradation[14].
-
-
Linearity:
-
Prepare a series of at least five concentrations from the stock solution (e.g., 1, 5, 10, 20, 50 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy:
-
Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate and calculate the percentage recovery. The acceptance criterion is typically 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
The Relative Standard Deviation (RSD) for both should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness:
-
Intentionally vary critical method parameters (e.g., flow rate by ±0.1 mL/min, column temperature by ±2°C, mobile phase composition by ±2%).
-
The system suitability parameters should remain within acceptable limits.
-
Caption: Step-by-step workflow for the RP-HPLC analysis.
Protocol 2: High-Sensitivity LC-MS/MS Method
This method is ideal for quantifying trace levels of this compound, particularly in complex matrices like plasma or tissue homogenates.
A. Chromatographic and Mass Spectrometric Conditions
| Parameter | Recommended Condition |
| Chromatograph | UPLC/HPLC system coupled to a triple quadrupole mass spectrometer |
| Column | C18 column with smaller particle size (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | Precursor ion (e.g., [M-H]⁻) to specific product ions. These must be determined by infusing a standard solution. |
| Internal Standard | A stable isotope-labeled version of the analyte is ideal. |
B. Sample Preparation (e.g., for Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex and Centrifuge: Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Inject: Transfer the supernatant to an autosampler vial for injection.
C. Method Validation The validation follows the same principles as HPLC (specificity, linearity, accuracy, precision, etc.) but with acceptance criteria as defined by regulatory bodies for bioanalytical method validation. The lower limit of quantification (LLOQ) is a key parameter to establish.
Conclusion and Recommendations
The choice between HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound depends entirely on the analytical objective.
-
For routine quality control, purity assessment, and stability testing of the drug substance or product, a validated stability-indicating RP-HPLC method is the most appropriate and cost-effective choice . Its robustness and reliability are well-suited for this purpose.
-
For trace-level quantification, especially in biological matrices for pharmacokinetic studies, LC-MS/MS is the gold standard due to its unparalleled sensitivity and selectivity.[9][10]
-
GC-MS may be considered a complementary technique for identifying volatile impurities or when derivatization is straightforward, but it is less likely to be the primary method for quantifying the parent compound due to the presence of the polar hydroxyl group.[6]
Regardless of the chosen method, a thorough validation following ICH guidelines is mandatory to ensure data integrity and regulatory compliance.[15][16] The protocols and comparative data provided in this guide offer a robust starting point for developing and validating a method that is truly fit for its intended purpose.
References
-
Lee, G., Kim, Y. J., Song, N. E., Yoo, M., & Lee, N. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Food Science and Technology. Available from: [Link]
-
Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80, 181–200. Available from: [Link]
-
de Oliveira, M. A. L., & de Souza, M. V. N. (2020). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Journal of Chemistry. Available from: [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available from: [Link]
-
MDPI. (n.d.). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. MDPI. Available from: [Link]
-
Li, Y., et al. (2022). Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food. Foods. Available from: [Link]
-
INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA. Available from: [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available from: [Link]
-
Suleria, H. A. R., et al. (2021). LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential. Foods. Available from: [Link]
-
ResearchGate. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. Available from: [Link]
-
PubMed. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PubMed. Available from: [Link]
-
Czyrski, A. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia. Available from: [Link]
-
Kolic, T. H., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Analytical and Bioanalytical Chemistry. Available from: [Link]
-
Separation Science. (n.d.). Biphenyl, the Go To Phase for LC-MS Method Development. Separation Science. Available from: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]
-
ResearchGate. (n.d.). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. ResearchGate. Available from: [Link]
-
Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Available from: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. HELIX Chromatography. Available from: [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]
-
Ballesteros-Gómez, A., & Rubio, S. (2017). Recent advances in analysis of bisphenols and their derivatives in biological matrices. Trends in Analytical Chemistry. Available from: [Link]
-
Asian Journal of Chemistry. (2005). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. Available from: [Link]
-
SciSpace. (n.d.). Bio-analytical Assay Methods used in Therapeutic Drug Monitoring of Antiretroviral Drugs-A Review. SciSpace. Available from: [Link]
-
Deokate, U. A., & Gorde, A. M. (2015). Forced Degradation & Stability Testing: Strategies and Analytical perspectives. PharmaTutor. Available from: [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available from: [Link]
-
Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available from: [Link]
-
Ihara, T., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. Available from: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. database.ich.org [database.ich.org]
- 3. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
- 8. LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 11. sepscience.com [sepscience.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. demarcheiso17025.com [demarcheiso17025.com]
- 16. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
Proper Disposal of 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol: A Comprehensive Guide for Laboratory Professionals
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol (CAS No. 64465-60-7). As a trusted partner in your research, we extend our commitment beyond product provision to ensure the safety of your laboratory personnel and the protection of our environment. This document is structured to deliver essential, immediate safety and logistical information, grounded in scientific expertise and regulatory awareness.
Hazard Assessment and Triage: Understanding the Risk Profile
Structural Analogs Analysis:
A close structural analog, 4-Fluoro-3-methylphenol, is classified with the following hazards:
-
Harmful if swallowed[1]
-
Harmful in contact with skin[1]
-
Causes skin irritation[1]
-
Causes serious eye irritation[1]
-
May cause respiratory irritation[1]
Given the presence of the fluorinated phenyl group in this compound, it is prudent to assume a similar hazard profile. The biphenyl structure may introduce additional toxicological concerns, including potential persistence in the environment. Fluorinated organic compounds, as a class, are known for their stability and potential for bioaccumulation.[2]
Regulatory Context:
As a halogenated organic compound, waste containing this compound is likely to be classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA).[3][4] Specifically, it may fall under the "F-listed" wastes from non-specific sources if it is a spent solvent.[3][5]
Summary of Potential Hazards:
| Hazard Category | Description | Primary Routes of Exposure |
| Acute Toxicity | Harmful if swallowed or absorbed through the skin. | Oral, Dermal |
| Irritation | May cause significant irritation to the skin, eyes, and respiratory tract. | Dermal, Ocular, Inhalation |
| Environmental | Potential for persistence and bioaccumulation due to the fluorinated biphenyl structure. | Improper disposal |
Personal Protective Equipment (PPE) and Engineering Controls: Establishing a Safe Handling Environment
Adherence to stringent safety protocols is paramount when handling and preparing this compound for disposal.
Engineering Controls:
-
Fume Hood: All handling and preparation for disposal of this compound, especially if in powdered form or dissolved in a volatile solvent, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
-
Designated Waste Area: If space permits, a designated area within a fume hood should be allocated for the collection of hazardous waste.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and change them frequently, especially after direct contact with the chemical.
-
Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter is required.
Waste Segregation and Collection: The Foundation of Compliant Disposal
Proper segregation of chemical waste is a critical step in ensuring safe and cost-effective disposal. Commingling of incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.
Step-by-Step Segregation Protocol:
-
Identify the Waste Stream: Determine if the waste is pure this compound, a solution in a solvent, or contaminated materials (e.g., gloves, weighing paper).
-
Select the Appropriate Waste Container:
-
Solid Waste: Collect pure solid compound and contaminated disposable labware in a clearly labeled, sealable, and chemically compatible container.
-
Liquid Waste (Halogenated): If dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), collect in a designated "Halogenated Organic Waste" container.
-
Liquid Waste (Non-Halogenated): If dissolved in a non-halogenated solvent (e.g., acetone, ethanol), collect in a designated "Non-Halogenated Organic Waste" container.
-
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate concentration of each component.
-
Container Management: Keep waste containers securely closed except when adding waste. Store containers in a designated secondary containment bin to prevent spills.
Disposal Workflow: A Procedural Guide
The following workflow provides a systematic approach to the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Final Disposal and Decontamination
The ultimate disposal of this compound must be conducted by a licensed hazardous waste management company. It is the responsibility of the waste generator to ensure that the waste is properly characterized, labeled, and stored prior to pickup.
Decontamination:
-
All non-disposable equipment that has come into contact with the compound should be thoroughly decontaminated. This can typically be achieved by rinsing with a suitable solvent (such as acetone or ethanol), followed by washing with soap and water. The solvent rinsate must be collected as hazardous waste.
-
Work surfaces should be wiped down with a suitable solvent and then cleaned with soap and water.
Spill Response:
In the event of a spill, evacuate the area and prevent entry. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand. Collect the absorbed material into a sealed container and dispose of it as hazardous waste. Do not use combustible materials, such as paper towels, to clean up spills of oxidizing materials.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and regulatory compliance. By following the detailed guidelines outlined in this document, researchers and laboratory personnel can confidently manage this chemical waste stream, minimizing risks and ensuring a safe working environment.
References
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-3-methylphenol. Retrieved from [Link]
-
Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
University of Oxford. (2025, March 27). Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
Madridge Publishers. (2017, May 10). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
